DEG-77
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21N3O6 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C24H21N3O6/c1-32-19-4-2-3-13-9-15(12-33-21(13)19)22(29)25-16-5-6-17-14(10-16)11-27(24(17)31)18-7-8-20(28)26-23(18)30/h2-6,9-10,18H,7-8,11-12H2,1H3,(H,25,29)(H,26,28,30) |
InChI Key |
ZFAKJMUJUNDGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Targeted Degradation Mechanism of DEG-77 in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of DEG-77, a novel molecular glue degrader, in Acute Myeloid Leukemia (AML) cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.
Core Mechanism of Action
This compound is a cereblon-dependent molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of two key proteins implicated in AML pathogenesis: casein kinase 1α (CK1α) and the hematopoietic transcription factor IKZF2 (Helios).[1][2][3][4][5][6][7] By hijacking the E3 ubiquitin ligase substrate adapter cereblon (CRBN), this compound brings CRBN into proximity with CK1α and IKZF2, leading to their polyubiquitination and degradation.[1][4]
The dual degradation of these targets triggers a cascade of downstream anti-leukemic effects, including cell cycle arrest, induction of apoptosis, and myeloid differentiation in AML cells.[1][2][3][4][5][8] Notably, the pro-apoptotic effects are mediated, at least in part, through the activation of the p53 pathway.[1][3][4][5]
Quantitative Data Summary
The anti-leukemic activity of this compound and its analog, DEG-35, has been quantified across various AML cell lines and other cancer models. The data highlights the potent and selective nature of these molecular glue degraders.
| Compound | Cell Line | Assay Type | Metric | Value (nM) | Reference |
| This compound | MOLM-13 | Antiproliferation | EC50 | 4.0 | [2] |
| This compound | A2780 | Cytotoxicity | EC50 | 27 | [9] |
| This compound | OCI-Ly3 | Cytotoxicity | EC50 | 14 | [9] |
| This compound | COV434 | Growth Inhibition | GI50 | 28 | [2] |
| This compound | A2780 | Growth Inhibition | GI50 | 20 | [2] |
| This compound | TOV-21G | Growth Inhibition | GI50 | 68 | [2] |
| DEG-35 | MOLM-13 | Cell Viability | IC50 | 5.7 | [3] |
| DEG-35 | MV4-11 | Cell Viability | IC50 | ~10 | [3] |
| DEG-35 | OCI-AML3 | Cell Viability | IC50 | ~100 | [3] |
| DEG-35 | THP-1 | Cell Viability | IC50 | ~1000 | [3] |
Table 1: In Vitro Potency of this compound and DEG-35
| Compound | Target | Metric | Value (nM) | Reference |
| This compound | IKZF2 | DC50 | 15.3 | [9] |
| This compound | CK1α | DC50 | 10 | [9] |
Table 2: Target Degradation Potency of this compound
Key Signaling Pathways
The dual degradation of IKZF2 and CK1α by this compound perturbs critical signaling pathways that sustain AML cell survival and proliferation.
CK1α-p53 Apoptotic Pathway
Degradation of CK1α leads to the stabilization and activation of the tumor suppressor p53.[1][3][4][5] Activated p53 then transcriptionally upregulates target genes involved in apoptosis and cell cycle arrest, such as p21. This activation of the p53 pathway is a key driver of the cytotoxic effects of this compound in AML cells with wild-type p53.[3]
IKZF2-Mediated Myeloid Differentiation
The degradation of the hematopoietic transcription factor IKZF2 contributes to the induction of myeloid differentiation in AML cells.[3][4][5] This is evidenced by the increased expression of myeloid differentiation markers such as CD11b, CD14, CD13, and CD33 following treatment with this compound or its analog.[3] The degradation of IKZF2 also leads to the downregulation of critical AML survival factors like HOXA9 and MYC.[3]
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound and its analogs in AML cells.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in AML cell lines.
-
Methodology:
-
AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).[3]
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50/EC50 values are calculated using non-linear regression analysis.
-
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of IKZF2 and CK1α and assess the status of downstream signaling proteins (e.g., p53, p21).
-
Methodology:
-
AML cells are treated with various concentrations of this compound for a defined time course (e.g., 24 hours).[3]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for IKZF2, CK1α, p53, p21, and a loading control (e.g., GAPDH, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[3]
-
Densitometry analysis is performed to quantify protein levels relative to the loading control.
-
Flow Cytometry for Apoptosis and Differentiation
-
Objective: To quantify the percentage of apoptotic cells and the expression of myeloid differentiation markers.
-
Methodology for Apoptosis:
-
AML cells are treated with this compound for a specified time (e.g., 48 hours).
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI.[3]
-
Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
-
Methodology for Differentiation:
-
AML cells are treated with this compound for a defined period (e.g., 2 days).[3]
-
Cells are harvested and stained with fluorescently labeled antibodies against myeloid surface markers (e.g., CD11b, CD14, CD13, CD33).[3]
-
The percentage of cells expressing these markers is quantified by flow cytometry.
-
In Vivo Efficacy
Preclinical studies in mouse models of AML have demonstrated the therapeutic potential of this compound. Treatment with this compound resulted in a significant prolongation of survival in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of AML.[2] Furthermore, this compound exhibits an improved pharmacokinetic profile compared to its analog DEG-35, with a longer half-life in mice.[2] In vivo administration of this compound led to the degradation of IKZF2 and CK1α in bone marrow and leukemic cells, which was associated with increased apoptosis and myeloid differentiation of leukemia cells.[10]
Conclusion
This compound represents a promising therapeutic agent for AML that operates through a novel dual-targeted protein degradation mechanism. By simultaneously inducing the degradation of CK1α and IKZF2, this compound effectively triggers multiple anti-leukemic pathways, leading to cell cycle arrest, apoptosis, and differentiation. The potent in vitro and in vivo activity of this compound underscores the potential of molecular glue degraders as a new class of therapeutics for hematological malignancies. Further preclinical and clinical development of this compound is warranted to fully evaluate its therapeutic utility.
References
- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 2. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. - CiteAb [citeab.com]
- 6. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. news.harvard.edu [news.harvard.edu]
In-Depth Technical Guide to the DEG-77 Degrader
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action
DEG-77 is a potent and selective molecular glue degrader that simultaneously targets two key proteins implicated in cancer pathogenesis: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2, also known as Helios) and the serine/threonine kinase Casein Kinase 1α (CK1α).[1][2] As a more soluble analog of its predecessor DEG-35, this compound was developed to improve pharmacokinetic properties for in vivo studies.[3]
The primary function of this compound is to induce the degradation of IKZF2 and CK1α. It achieves this by acting as a "molecular glue," effectively bringing these target proteins into proximity with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[4][5] This induced proximity leads to the polyubiquitination of IKZF2 and CK1α, marking them for subsequent degradation by the proteasome.[5] This dual-targeting mechanism has shown significant therapeutic potential, particularly in acute myeloid leukemia (AML) and certain ovarian cancers.[1][2][3]
The degradation of these two key proteins by this compound triggers a cascade of downstream cellular events. The depletion of CK1α leads to the stabilization and activation of the tumor suppressor protein p53, which in turn induces apoptosis (programmed cell death).[5][6] Concurrently, the degradation of IKZF2, a critical factor in myeloid leukemogenesis, promotes myeloid differentiation.[7] The combined effects of apoptosis induction and myeloid differentiation contribute to the potent anti-proliferative and anti-tumor activity of this compound.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the activity of this compound.
Table 1: In Vitro Degradation Potency of this compound
| Target Protein | Cell Line | DC50 (nM) | Reference(s) |
| IKZF2 | MOLM-13 | 15.3 | [8] |
| CK1α | MOLM-13 | 10 | [8] |
DC50: Half-maximal degradation concentration.
Table 2: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |
| MOLM-13 | Acute Myeloid Leukemia | EC50 | 4.0 | [1] |
| COV434 | Ovarian Cancer | GI50 | 28 | [1] |
| A2780 | Ovarian Cancer | GI50 | 20 | [1] |
| TOV-21G | Ovarian Cancer | GI50 | 68 | [1] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | - | Antiproliferative Activity Observed | [2][3] |
EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition concentration.
Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Species | Value | Reference(s) |
| Half-life (t½) | Mouse | 16.91 hours | [1] |
| In Vivo Efficacy | AML Mouse Models | Prolonged survival and delayed leukemia progression | [1][9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: MOLM-13 (human acute myeloid leukemia cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are seeded at a density of approximately 1.0 x 10^6 cells/mL and are split every 2-3 days to maintain a density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.
2. Western Blotting for Protein Degradation
-
Cell Lysis:
-
MOLM-13 cells are treated with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
-
Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against IKZF2, CK1α, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Viability (Anti-Proliferation) Assay
-
Cell Seeding: MOLM-13 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO control and incubated for 72 hours.
-
Viability Measurement:
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Data is normalized to the DMSO-treated control wells, and EC50/GI50 values are calculated using non-linear regression analysis.
-
4. In Vivo Xenograft Studies in Mice
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: MOLM-13 cells (e.g., 1 x 10^6 cells per mouse) are injected intravenously or subcutaneously into the mice.
-
Compound Administration: Once tumors are established or leukemia is engrafted, mice are treated with this compound (e.g., 50 mg/kg) or a vehicle control via intraperitoneal injection or oral gavage according to the study design.
-
Monitoring: Tumor volume (for subcutaneous models) and overall survival are monitored. For leukemia models, engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ cells.
-
Pharmacodynamic Analysis: At specified time points after treatment, tissues (e.g., bone marrow, spleen, tumor) can be harvested to assess the degradation of IKZF2 and CK1α by Western blotting or immunohistochemistry.
References
- 1. biocompare.com [biocompare.com]
- 2. Anti-Casein Kinase 1 alpha antibody [EPR19824] (ab206652) | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Anti-IKZF2 Antibody (A97469) | Antibodies.com [antibodies.com]
- 5. CK1 alpha Polyclonal Antibody (PA5-17536) [thermofisher.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. raybiotech.com [raybiotech.com]
- 8. CK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Helios Antibody | Cell Signaling Technology [cellsignal.com]
The Discovery and Synthesis of DEG-77: A Dual Degrader of IKZF2 and CK1α for Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DEG-77 is a novel heterobifunctional degrader that induces the ubiquitination and subsequent proteasomal degradation of two key proteins implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2, also known as Helios) and Casein Kinase 1α (CK1α). By co-opting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound acts as a molecular glue, bringing IKZF2 and CK1α into proximity with the ubiquitination machinery. This dual degradation strategy leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound.
Discovery and Rationale
The development of this compound arose from a scaffold replacement campaign building upon the initial lead compound, DEG-35.[1] The therapeutic rationale is based on the established roles of IKZF2 and CK1α in cancer. IKZF2 is a critical transcription factor for the survival and growth of AML cells.[2] CK1α is also a therapeutically relevant target in AML, and its inhibition or degradation can activate the p53 tumor suppressor pathway.[3]
The design of this compound was guided by a structure-activity relationship (SAR) study aimed at optimizing the degradation of both IKZF2 and CK1α while minimizing effects on other proteins such as IKZF1 and GSPT1.[1][2] This led to the identification of a key naphthamide scaffold that effectively depleted both target proteins in AML cell lines.[1] this compound emerged as a lead candidate with improved solubility, pharmacokinetic properties, and selectivity compared to its predecessor, DEG-35, making it suitable for in vivo studies.[1][2]
Chemical Synthesis
The chemical structure of this compound is N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)-8-methoxy-2H-chromene-3-carboxamide. The synthesis of this compound involves the coupling of two key building blocks: the Cereblon-binding moiety, 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one, and the target-binding moiety, 8-methoxy-2H-chromene-3-carboxylic acid.
A plausible synthetic route, based on established methods for similar compounds, is outlined below.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindolin-1-one: This intermediate can be prepared by reacting methyl 2-(bromomethyl)-4-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reduction to 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one: The nitro group of the preceding intermediate is reduced to an amine. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a reducing agent such as iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.
-
Synthesis of 8-methoxy-2H-chromene-3-carboxylic acid: This chromene derivative can be synthesized via various methods, a common one being the Pechmann condensation or a related reaction involving a substituted salicylaldehyde and a suitable three-carbon component.
-
Amide Coupling: The final step involves the amide bond formation between the amino group of 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one and the carboxylic acid of 8-methoxy-2H-chromene-3-carboxylic acid. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA in a solvent such as DMF are employed to facilitate this reaction.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques, such as flash column chromatography on silica gel, followed by characterization using NMR and mass spectrometry to confirm its identity and purity.
Mechanism of Action
This compound functions as a molecular glue, inducing the degradation of IKZF2 and CK1α through the ubiquitin-proteasome system. The proposed mechanism is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and either IKZF2 or CK1α, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the target proteins into close proximity with the E3 ligase machinery, leading to their polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated IKZF2 and CK1α are then recognized and degraded by the 26S proteasome.
The degradation of these two key proteins results in a dual-pronged anti-cancer effect:
-
CK1α Degradation and p53 Activation: The degradation of CK1α leads to the stabilization and activation of the p53 tumor suppressor.[3] Activated p53 then transcriptionally upregulates the expression of downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[3][4]
-
IKZF2 Degradation and Myeloid Differentiation: The degradation of the hematopoietic transcription factor IKZF2 disrupts its role in maintaining the undifferentiated state of AML cells, leading to their differentiation into more mature myeloid cells.[5]
This dual mechanism of inducing apoptosis and promoting differentiation contributes to the potent anti-leukemic activity of this compound.[6]
Biological Activity and Data
This compound has demonstrated potent and selective degradation of its target proteins, leading to significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Data for this compound
| Parameter | Cell Line | Value (nM) | Assay Type |
| DC₅₀ (IKZF2) | MOLM-13 | 15.3 | Western Blot |
| DC₅₀ (CK1α) | MOLM-13 | 10 | Western Blot |
| EC₅₀ | MOLM-13 | 4.0 | Proliferation Assay |
| EC₅₀ | OCI-Ly3 | 14 | MTT Assay (5 days) |
| EC₅₀ | A2780 | 27 | MTT Assay (5 days) |
| GI₅₀ | COV434 | 28 | Proliferation Assay |
| GI₅₀ | A2780 | 20 | Proliferation Assay |
| GI₅₀ | TOV-21G | 68 | Proliferation Assay |
DC₅₀: Half-maximal degradation concentration. EC₅₀: Half-maximal effective concentration. GI₅₀: Half-maximal growth inhibition.
Experimental Protocols
-
Western Blot for Protein Degradation:
-
Cells (e.g., MOLM-13) are seeded and treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells are harvested, lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against IKZF2, CK1α, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine DC₅₀ values.
-
-
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 3-5 days).
-
For MTT assays, MTT reagent is added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). Absorbance is read at a specific wavelength.
-
For CellTiter-Glo assays, the reagent is added to measure ATP levels as an indicator of cell viability. Luminescence is measured.
-
Data is normalized to vehicle-treated controls, and EC₅₀/GI₅₀ values are calculated using non-linear regression analysis.
-
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis:
-
Cells are treated with this compound or vehicle control for a defined period.
-
For apoptosis analysis, cells are stained with Annexin V and a viability dye (e.g., DAPI or Propidium Iodide) and analyzed by flow cytometry.
-
For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., Propidium Iodide) before analysis by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Pharmacokinetics
In vivo studies in mice have shown that this compound possesses a favorable pharmacokinetic profile, with improved stability and half-life compared to its parent compound, DEG-35.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t₁/₂) | ~8-16.91 hours |
| In Vitro Stability (Clearance) | < 5.42 µL/min/mg |
These properties contribute to its efficacy in delaying leukemia progression in murine and human AML mouse models.[7]
Conclusion and Future Directions
This compound is a potent and selective dual degrader of IKZF2 and CK1α with promising anti-cancer activity, particularly in AML. Its well-defined mechanism of action, involving the induction of p53-dependent apoptosis and myeloid differentiation, provides a strong rationale for its further development. The favorable pharmacokinetic profile of this compound supports its potential as a therapeutic agent. Future research will likely focus on optimizing its properties for oral bioavailability and exploring its efficacy in a broader range of cancer types, especially those with wild-type p53.
References
- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 2. N-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]-b-alanine, 2225940-46-3 | BroadPharm [broadpharm.com]
- 3. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders [mdpi.com]
- 4. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
An In-Depth Technical Guide on the Recruitment of Cereblon E3 Ligase by DEG-77
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DEG-77, a novel molecular glue degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of neo-substrates. This compound was developed as a more soluble analog of DEG-35 and demonstrates a potent dual-targeting mechanism against Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α).[1] This targeted protein degradation strategy has shown significant anti-proliferative effects in preclinical models of acute myeloid leukemia (AML) and ovarian cancer, making this compound a promising candidate for further therapeutic development.[2]
Core Mechanism of Action
This compound functions as a molecular glue, facilitating the interaction between the substrate receptor Cereblon (part of the Cullin-RING E3 ubiquitin ligase 4, CRL4^CRBN^) and its target proteins, IKZF2 and CK1α. This induced proximity leads to the ubiquitination of the target proteins, marking them for subsequent degradation by the proteasome. The degradation of IKZF2 and CK1α disrupts key cellular processes, leading to cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its precursor, DEG-35.
Table 1: In Vitro Degradation and Binding Affinity
| Compound | Target | DC₅₀ (nM) | Binding Affinity (Kd) to CRBN (nM) |
| This compound | IKZF2 | 15.3 | Not explicitly reported |
| This compound | CK1α | 10 | Not explicitly reported |
| DEG-35 | IKZF2 | Not explicitly reported | Not explicitly reported |
| DEG-35 | CK1α | Not explicitly reported | 472.6 |
Note: While the direct Kd of this compound for Cereblon is not explicitly stated in the primary literature, its development as a more soluble analog of DEG-35 with comparable activity suggests a similar binding affinity.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | EC₅₀ (nM) | GI₅₀ (nM) |
| This compound | MOLM-13 | Acute Myeloid Leukemia | 4.0 | - |
| This compound | COV434 | Ovarian Cancer | - | 28 |
| This compound | A2780 | Ovarian Cancer | - | 20 |
| This compound | TOV-21G | Ovarian Cancer | - | 68 |
Signaling Pathway and Experimental Workflows
This compound-Mediated Protein Degradation Pathway
Caption: this compound induces the formation of a ternary complex with Cereblon and target proteins.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for confirming the this compound-induced ternary complex formation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of target proteins (IKZF2, CK1α) in cells upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-13) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the this compound-dependent interaction between Cereblon and its neo-substrates.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HEK293T overexpressing tagged CRBN and target proteins) with this compound or a control compound.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the tagged Cereblon (e.g., anti-Flag) overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove unbound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the presence of the target proteins (IKZF2 and CK1α) and Cereblon.
-
In Vitro Ubiquitination Assay
Objective: To confirm that this compound promotes the ubiquitination of IKZF2 and CK1α in a Cereblon-dependent manner.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant substrate protein (IKZF2 or CK1α)
-
Ubiquitin
-
ATP
-
This compound or vehicle control
-
Ubiquitination buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the substrate protein or an anti-ubiquitin antibody.
-
The appearance of higher molecular weight bands corresponding to poly-ubiquitinated substrate confirms the E3 ligase activity.
-
This technical guide provides a foundational understanding of the mechanism and preclinical evidence for this compound. For further details, researchers are encouraged to consult the primary literature, particularly the work by Park et al. in Cancer Cell, 2023.[1]
References
The Takedown of a Cancer Driver: A Technical Guide to the DEG-77-Mediated Degradation of CK1α
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the targeted degradation of Casein Kinase 1α (CK1α) by the molecular glue DEG-77, a novel therapeutic strategy in oncology.
Executive Summary
Casein Kinase 1α (CK1α) is a serine/threonine kinase implicated in the progression of various cancers, including acute myeloid leukemia (AML) and ovarian cancer. Its multifaceted role in critical oncogenic signaling pathways, such as Wnt/β-catenin and p53, has positioned it as a compelling target for therapeutic intervention. The novel molecular glue degrader, this compound, leverages the ubiquitin-proteasome system to induce the targeted degradation of CK1α. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound effectively marks CK1α for destruction, leading to potent anti-proliferative effects in cancer cells. This guide details the mechanism of action of this compound, presents its efficacy through quantitative data, and provides comprehensive experimental protocols for its study.
The Role of CK1α in Cancer Pathophysiology
CK1α is a pleiotropic kinase that regulates numerous cellular processes.[1] Its dysregulation is a feature of several malignancies. In the canonical Wnt/β-catenin pathway, CK1α acts as a tumor suppressor by phosphorylating β-catenin, priming it for degradation.[1] However, in other contexts, such as certain hematological cancers, CK1α is overactive and contributes to tumor cell survival.[2] Notably, CK1α can negatively regulate the tumor suppressor p53 by interacting with and promoting the activity of its inhibitors, MDM2 and MDMX.[3][4] Therefore, reducing CK1α levels can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[5] The dual role of CK1α in different cellular pathways underscores the complexity of targeting this kinase.
This compound: A Dual-Target Molecular Glue Degrader
This compound is a small molecule designed as a "molecular glue" that induces proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] Developed as a more soluble and pharmacokinetically stable analog of its predecessor DEG-35, this compound demonstrates potent, cereblon-dependent degradation of two key therapeutic targets: CK1α and the hematopoietic transcription factor IKZF2 (Helios).[5][8] This dual-targeting mechanism is particularly effective in AML, where both proteins are implicated in leukemogenesis.[5] The degradation of CK1α activates the p53 pathway, while the degradation of IKZF2 induces myeloid differentiation, culminating in a potent anti-leukemic effect.[5]
Mechanism of Action
The mechanism of this compound-induced protein degradation involves the formation of a ternary complex between the CRL4CRBN E3 ligase, this compound, and the target protein (CK1α or IKZF2). This compound binds to a hydrophobic pocket in CRBN, creating a novel interface that is recognized by a specific structural motif on the target proteins.[9] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of CK1α, marking it for recognition and degradation by the 26S proteasome.
Quantitative Data Presentation
The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | Metric | Value (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | EC50 | 4.0 | [8] |
| COV434 | Ovarian Cancer | GI50 | 28 | [8] |
| A2780 | Ovarian Cancer | GI50 | 20 | [8] |
| TOV-21G | Ovarian Cancer | GI50 | 68 | [8] |
EC50 (Half-maximal effective concentration) and GI50 (Half-maximal growth inhibition) values indicate the concentration of this compound required to achieve 50% of its maximal effect or inhibit cell growth by 50%, respectively.
In Vivo Efficacy in AML Mouse Models
| Model Type | Treatment | Outcome | Result | Reference |
| AML CDX & PDX | This compound | Survival | Significant prolongation of survival | [8] |
| MLL-AF9 AML | This compound | Median Survival | 66 days (vs. 35 days for vehicle) |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft.
Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Reference |
| Half-life (t½) | 16.91 hours | Mouse | [8][10] |
| In vitro stability (clearance) | < 5.42 µL/min/mg | Mouse | [8] |
Detailed Experimental Protocols
The following protocols are adapted for the specific study of this compound-mediated CK1α degradation.
Protocol 1: Western Blot for CK1α Degradation
This protocol details the detection of CK1α protein level reduction in cancer cells following treatment with this compound.
Materials:
-
AML (MOLM-13) or Ovarian (A2780, TOV-21G) cancer cell lines
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-CK1α (e.g., Cell Signaling Technology #2655, 1:1000 dilution)[11]
-
Mouse anti-β-Actin (loading control, 1:5000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (1:2000 dilution)
-
HRP-conjugated anti-mouse IgG (1:5000 dilution)
-
-
Chemiluminescent Substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells (e.g., MOLM-13 at 0.5 x 10^6 cells/mL) and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary anti-CK1α and anti-β-Actin antibodies overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities to determine the relative decrease in CK1α levels, normalized to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for CRBN-CK1α Interaction
This protocol is to verify the this compound-dependent interaction between CRBN and CK1α.
Materials:
-
HEK293T cells (or relevant cancer cell line)
-
Plasmids for tagged proteins (e.g., FLAG-CRBN) if needed
-
This compound and MG132 (proteasome inhibitor)
-
Co-IP Lysis Buffer (non-denaturing, e.g., 1% Triton X-100 in TBS)
-
Anti-CRBN antibody for IP (e.g., Abcam ab315344) or anti-FLAG antibody
-
Protein A/G magnetic beads
-
Primary Antibodies for Western Blot: anti-CK1α, anti-CRBN
-
Secondary antibodies and other Western Blot reagents
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 100 nM) and MG132 (10 µM to prevent degradation of the complex) for 4-6 hours. Include a DMSO control.
-
Lysis: Lyse cells in Co-IP buffer.
-
Pre-clearing: Incubate lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the IP antibody (e.g., anti-CRBN) overnight at 4°C.
-
Bead Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash 3-5 times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluate and input samples by Western Blot using antibodies against CK1α and CRBN. An increased CK1α signal in the this compound-treated IP sample compared to the control indicates an induced interaction.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of CK1α mediated by the CRL4CRBN complex in the presence of this compound.
Materials:
-
Recombinant proteins: E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., UBE2D3), CRL4CRBN complex, CK1α
-
Ubiquitin and Biotin-labeled Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer
-
This compound
-
Western Blot reagents or an ELISA-based detection kit (e.g., E3LITE Customizable Ubiquitin Ligase Kit)[12]
Procedure:
-
Reaction Setup: On ice, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRL4CRBN complex, and recombinant CK1α substrate in a microcentrifuge tube.
-
Compound Addition: Add this compound to the desired final concentration (e.g., 0.1 to 10 µM). Include a DMSO vehicle control and a "No ATP" control.
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Detection: Analyze the reaction products by Western Blot. Probe with an anti-CK1α antibody. A high molecular weight smear or ladder of bands above the unmodified CK1α band in the this compound-treated lane indicates poly-ubiquitination.
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation after treatment with this compound.
Materials:
-
Suspension cancer cells (e.g., MOLM-13)
-
96-well microtiter plates
-
This compound
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include vehicle controls. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Solubilization: For suspension cells, centrifuge the plate, carefully remove the medium, and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 or EC50 value.
Protocol 5: In Vivo Xenograft Efficacy Study
This protocol outlines a study to assess the anti-tumor activity of this compound in an AML patient-derived xenograft (PDX) model.
Materials:
-
Immunodeficient mice (e.g., NSG™-SGM3)
-
Viably cryopreserved primary AML patient cells
-
This compound formulation for injection (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement (if applicable for solid tumors)
-
Flow cytometry reagents for monitoring human CD45+ cell engraftment in peripheral blood
Procedure:
-
Model Establishment: Engraft immunodeficient mice with primary AML cells via intravenous (tail vein) injection.[14]
-
Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human leukemic cells (hCD45+).
-
Randomization and Treatment: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dose and schedule.
-
Monitoring: Monitor mice daily for clinical signs of toxicity and body weight.
-
Efficacy Assessment: The primary endpoint is overall survival. Monitor survival and plot Kaplan-Meier curves. Secondary endpoints can include changes in the percentage of leukemic cells in blood and bone marrow at the study endpoint.
-
Pharmacodynamic Analysis: At the end of the study, or in a satellite group of mice, tissues (bone marrow, spleen) can be harvested at specific time points post-dose to confirm CK1α degradation by Western Blot.[10]
Conclusion and Future Directions
This compound represents a promising therapeutic agent that exemplifies the potential of targeted protein degradation in oncology. Its ability to induce the degradation of two key cancer drivers, CK1α and IKZF2, through a single molecule offers a powerful, multi-pronged attack against cancers like AML. The quantitative data clearly demonstrates potent in vitro and in vivo activity. The provided protocols offer a robust framework for researchers to further investigate this compound and other molecular glue degraders. Future research should focus on elucidating the full spectrum of neosubstrates for this compound to understand any potential off-target effects, exploring its efficacy in other cancer types with CK1α or IKZF2 dependencies, and advancing its development toward clinical application.
References
- 1. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 2. biocompare.com [biocompare.com]
- 3. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 7. books.rsc.org [books.rsc.org]
- 8. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. lifesensors.com [lifesensors.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
The Structural Activity Relationship of DEG-77: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEG-77 is a novel molecular glue degrader that has demonstrated significant potential in the treatment of acute myeloid leukemia (AML) and other cancers.[1][2] It functions as a dual degrader, targeting both Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α) for proteasomal degradation.[3][4] This degradation is mediated by the E3 ubiquitin ligase cereblon (CRBN), placing this compound in the class of cereblon-dependent molecular glues.[5][6] The targeted degradation of IKZF2 and CK1α leads to cell cycle arrest, myeloid differentiation, and apoptosis in cancer cells, highlighting a promising therapeutic strategy.[3][7]
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing the chemical modifications that influence its biological activity. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Structural Activity Relationship (SAR) of this compound and its Analogs
The development of this compound stemmed from a structure-guided design approach, originating from the lenalidomide core.[8] A key precursor, DEG-35, was identified from a library of cereblon ligands and demonstrated potent dual degradation of IKZF2 and CK1α.[9] However, DEG-35 exhibited poor pharmacokinetic properties, including a short half-life, which prompted further optimization to enhance its drug-like characteristics.[1]
This compound emerged as a more soluble and metabolically stable analog of DEG-35.[3] The key structural modification involved the replacement of the naphthalene ring in DEG-35 with a non-aromatic, sp3-hybridized carbon and oxygen-containing scaffold in this compound.[3] This change significantly improved its pharmacokinetic profile while maintaining potent dual-degrader activity.[1][3]
Key Structural Features and Their Impact on Activity:
-
Glutarimide Moiety: Essential for binding to cereblon (CRBN). Methylation of the glutarimide nitrogen abrogates CRBN binding and subsequent degradation of target proteins.[3]
-
Linker and Phenyl Ring: The connection between the glutarimide and the variable chemical scaffold is crucial for orienting the molecule within the CRBN-substrate complex.
-
Naphthamide Scaffold (in DEG-35): Provided the initial dual-degrader activity.[8]
-
Scaffold Replacement (in this compound): The introduction of a more soluble scaffold improved pharmacokinetic properties without compromising degradation potency.[3]
The following tables summarize the quantitative data for this compound and its precursor, DEG-35, highlighting the impact of structural modifications on their biological activity.
Table 1: In Vitro Degradation Activity
| Compound | Target | DC50 (nM) in MOLM-13 cells |
| This compound | IKZF2 | 15.3[4] |
| CK1α | 10[4] | |
| DEG-35 | IKZF2 | Not explicitly stated in provided results |
| CK1α | Not explicitly stated in provided results |
Table 2: In Vitro Anti-proliferative and Cytotoxic Activity
| Compound | Cell Line | Assay | IC50/EC50/GI50 (nM) |
| This compound | MOLM-13 (AML) | Anti-proliferative | EC50 = 4.0[1] |
| COV434 (Ovarian Cancer) | Growth Inhibition | GI50 = 28[1] | |
| A2780 (Ovarian Cancer) | Growth Inhibition | GI50 = 20[1] | |
| TOV-21G (Ovarian Cancer) | Growth Inhibition | GI50 = 68[1] | |
| DEG-35 | MOLM-13 (AML) | Not explicitly stated | Not explicitly stated |
Table 3: In Vivo Pharmacokinetic Properties
| Compound | Parameter | Value | Species |
| This compound | Half-life (t½) | 16.91 hours[1] | Mice |
| DEG-35 | Half-life (t½) | 3.8 minutes (in vitro, human liver microsomes)[1] | Human |
| Clearance | 361.9 µL/min/mg (in vitro, human liver microsomes)[1] | Human |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
Western Blot Analysis for Protein Degradation
Objective: To determine the degradation of target proteins (IKZF2, CK1α) in response to this compound treatment.
Materials:
-
MOLM-13 cells
-
This compound (and other test compounds)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF2, anti-CK1α, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MOLM-13 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples and load onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF2, CK1α, and GAPDH (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.
Flow Cytometry for Apoptosis and Cell Differentiation
Objective: To assess the induction of apoptosis and myeloid differentiation in AML cells following treatment with this compound.
Materials:
-
MOLM-13 cells
-
This compound (and other test compounds)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
-
Binding Buffer
-
Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14) conjugated to fluorophores
-
Flow cytometer
Procedure for Apoptosis Assay:
-
Cell Treatment: Treat MOLM-13 cells with this compound or DMSO for the specified duration (e.g., 48 hours).
-
Cell Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Procedure for Differentiation Assay:
-
Cell Treatment: Treat MOLM-13 cells with this compound or DMSO for a longer duration to allow for differentiation (e.g., 2-4 days).
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Incubate the cells with fluorophore-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
Caption: Cereblon-mediated protein degradation pathway.
References
- 1. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 3. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel co-degradation CK1α and CDK7/9 PROTACs with p53 activation for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DEG-77 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEG-77 is a novel small molecule that functions as a cereblon-dependent molecular glue, inducing the degradation of two specific proteins: Ikaros Family Zinc Finger 2 (IKZF2 or Helios) and Casein Kinase 1 Alpha (CK1α).[1][2][3] By hijacking the body's natural protein disposal system, this compound marks these target proteins for destruction by the proteasome. This dual-degrader activity leads to a potent anti-proliferative effect in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML), where it can block cell growth and promote myeloid differentiation.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on AML cell lines as a primary model.
Mechanism of Action
This compound facilitates the interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrates IKZF2 and CK1α. This induced proximity results in the ubiquitination of the target proteins, flagging them for degradation by the 26S proteasome. The degradation of IKZF2 and CK1α impacts downstream signaling pathways, including the p53 pathway, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MOLM-13 (AML) | 4 nM | [4] |
| DC50 (IKZF2) | MOLM-13 (AML) | 15.3 nM | [4] |
| DC50 (CK1α) | MOLM-13 (AML) | 10 nM | [4] |
| GI50 | COV434 (Ovarian Cancer) | 28 nM | |
| GI50 | A2780 (Ovarian Cancer) | 20 nM | |
| GI50 | TOV-21G (Ovarian Cancer) | 68 nM |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 447.44 g/mol | [1] |
| Solubility in DMSO | 45 mg/mL (100.57 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Stock Solution in DMSO) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., RPMI-1640 for MOLM-13 cells)
Protocol:
-
Stock Solution Preparation (10 mM):
-
To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. The solubility of this compound in DMSO is high (45 mg/mL), so this concentration should be readily achievable.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (DMSO alone) is added to a corresponding set of wells at the same final concentration as the highest concentration of this compound used.
-
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of AML cells, such as the MOLM-13 cell line.
Materials:
-
MOLM-13 cells (or other suitable AML cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
This compound working solutions
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS)
Protocol:
-
Cell Seeding:
-
Culture MOLM-13 cells in suspension according to standard protocols.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to acclimate.
-
-
Compound Treatment:
-
Prepare a range of this compound working solutions at 2x the final desired concentrations in culture medium.
-
Add 100 µL of the 2x this compound working solutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL and dilute the compound to the final 1x concentration.
-
Include wells with cells treated with vehicle (DMSO) only, as well as untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTS/MTT Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis for IKZF2 and CK1α Degradation
This protocol allows for the direct visualization and quantification of the degradation of the target proteins IKZF2 and CK1α following treatment with this compound.
Materials:
-
MOLM-13 cells
-
Complete culture medium
-
6-well cell culture plates
-
This compound working solutions
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Seeding and Treatment:
-
Seed MOLM-13 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF2, CK1α, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of IKZF2 and CK1α to the loading control.
-
Visualizations
Caption: Signaling pathway of this compound mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
References
Application Notes and Protocols for DEG-77 Treatment of MOLM-13 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MOLM-13 cell line, established from a patient with AML, is a widely used preclinical model.[1][2][3] These cells are characterized by a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, which leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[2][4] DEG-77 is a novel, potent molecular glue degrader that targets both casein kinase 1α (CK1α) and the hematopoietic transcription factor IKZF2.[5][6][7] By inducing the degradation of these proteins, this compound has been shown to block cell growth, promote myeloid differentiation, and induce apoptosis in AML cells, making it a promising therapeutic candidate.[5][6][8] In MOLM-13 cells, this compound has demonstrated a potent antiproliferative effect with an EC50 of 4.0 nM.[9]
This document provides detailed protocols for determining the effective treatment concentration of this compound in MOLM-13 cells, including methods for assessing cell viability, apoptosis, and target protein degradation.
Data Presentation
Table 1: Quantitative Analysis of this compound Effects on MOLM-13 Cells
| Parameter | Value | Experimental Assay | Notes |
| EC50 | 4.0 nM | Cell Viability Assay | Effective concentration for 50% reduction in cell proliferation.[9] |
| IKZF2 Degradation (DC50) | 15.3 nM | Western Blot | Concentration for 50% degradation of IKZF2 protein.[8] |
| CK1α Degradation (DC50) | 10 nM | Western Blot | Concentration for 50% degradation of CK1α protein.[8] |
Experimental Protocols
Protocol 1: MOLM-13 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing MOLM-13 suspension cells to ensure optimal health and viability for downstream experiments.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Serological pipettes
-
T-75 cell culture flasks
-
Centrifuge
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4]
-
Cell Thawing: Thaw a cryopreserved vial of MOLM-13 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Culture: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Maintain the cell culture by splitting every 2-3 days to a density of approximately 0.5 x 10^6 cells/mL.[10] To split the culture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.[11] Centrifuge the required volume of cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.
Protocol 2: Cell Viability Assay to Determine EC50
This protocol describes the use of a tetrazolium-based assay (e.g., MTT or WST-8) to measure the metabolic activity of MOLM-13 cells as an indicator of cell viability after treatment with this compound.[12]
Materials:
-
MOLM-13 cells in logarithmic growth phase
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
-
Solubilization buffer (e.g., 0.1 N HCl in anhydrous isopropanol for MTT)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed MOLM-13 cells into a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted this compound solutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Viability Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following this compound treatment, based on Annexin V and Propidium Iodide (PI) staining.[15][16][17]
Materials:
-
MOLM-13 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat MOLM-13 cells with various concentrations of this compound (e.g., 10 nM, 100 nM) for 48 hours.[8] Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with ice-cold PBS.[18]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[18] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[17]
Protocol 4: Western Blot Analysis of IKZF2 and CK1α Degradation
This protocol is used to detect the degradation of IKZF2 and CK1α proteins in MOLM-13 cells after treatment with this compound.[8][10]
Materials:
-
MOLM-13 cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
-
Primary antibodies (anti-IKZF2, anti-CK1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat MOLM-13 cells with a range of this compound concentrations for 24 hours.[8] Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.[19]
-
Protein Quantification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[10]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.[20]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF2, CK1α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.[19]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation at different this compound concentrations.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in MOLM-13 cells.
Caption: Simplified signaling pathway of this compound in AML cells.
References
- 1. accegen.com [accegen.com]
- 2. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 3. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 6. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. broadpharm.com [broadpharm.com]
- 13. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. bio-rad.com [bio-rad.com]
- 20. origene.com [origene.com]
Application Notes and Protocols: Detecting IKZF2 Degradation by DEG-77 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and semi-quantification of Ikaros Family Zinc Finger 2 (IKZF2) protein degradation induced by the molecular glue degrader DEG-77, utilizing the Western blot technique. IKZF2, a transcription factor implicated in hematologic malignancies and immune regulation, is a target of therapeutic interest. This compound is a dual degrader of IKZF2 and Casein Kinase 1α (CK1α) that operates through a cereblon-dependent mechanism.[1][2][3][4][5] This protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively monitor the degradation of IKZF2 in response to this compound.
Introduction
Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to eliminate pathogenic proteins. Molecular glue degraders, such as this compound, function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound specifically induces the degradation of IKZF2 and CK1α through the recruitment of the E3 ligase substrate adapter cereblon (CRBN).[1][2][3][4][5] Western blotting is a fundamental and widely used technique to assess the efficacy of such degraders by measuring the reduction in the target protein levels. This application note provides a robust protocol for performing Western blot analysis to monitor this compound-mediated degradation of IKZF2.
Signaling Pathway of this compound Induced IKZF2 Degradation
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein, IKZF2. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to IKZF2. The resulting polyubiquitinated IKZF2 is then recognized and degraded by the 26S proteasome.
Figure 1: this compound mediated degradation of IKZF2.
Experimental Workflow
The Western blot workflow for detecting IKZF2 degradation involves several key stages, from sample preparation to signal detection and analysis. Each step is critical for obtaining reliable and reproducible results.
Figure 2: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for the detection of IKZF2 degradation in human cell lines known to express IKZF2, such as the acute myeloid leukemia cell line MOLM-13 or the ovarian cancer cell line A2780.[1][6]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell Lines | ||
| MOLM-13 | ATCC | CRL-3260 |
| A2780 | Sigma-Aldrich | 93112519 |
| Compounds | ||
| This compound | MedChemExpress | HY-136398 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| Antibodies | ||
| Primary: Rabbit anti-IKZF2 | RayBiotech | 210-30194 |
| Primary: Rabbit anti-Lamin B1 | Proteintech | 66095-1-Ig |
| Primary: Rabbit anti-Histone H3 | Cell Signaling Technology | 9715 |
| Secondary: HRP-conjugated Goat anti-Rabbit IgG | Bio-Rad | 1706515 |
| Buffers and Solutions | ||
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561096 |
| Tris/Glycine/SDS Buffer (10x) | Bio-Rad | 1610732 |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| Tris/Glycine Buffer (10x) | Bio-Rad | 1610734 |
| Methanol | Sigma-Aldrich | 322415 |
| Tween-20 | Sigma-Aldrich | P9416 |
| Non-fat Dry Milk or BSA | Bio-Rad | 1706404 or 97061-470 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Procedure
1. Cell Culture and Treatment a. Culture MOLM-13 or A2780 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-only vehicle control. A 24-hour treatment is a good starting point based on published data.[1][6]
2. Cell Lysis and Protein Quantification a. After treatment, harvest cells and wash twice with ice-cold PBS. b. Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with vortexing every 10 minutes. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a fresh, pre-chilled tube. f. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (20-30 µg) into the wells of a 4-20% polyacrylamide gel. e. Include a pre-stained protein ladder to monitor protein migration. f. Run the gel in 1x Tris/Glycine/SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.
4. Protein Transfer a. Activate a PVDF membrane in methanol for 30 seconds and then equilibrate in transfer buffer (1x Tris/Glycine buffer with 20% methanol). b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform the protein transfer using a wet or semi-dry transfer system. For a wet transfer, run at 100V for 60-90 minutes at 4°C.
5. Immunoblotting a. After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary antibody against IKZF2 diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. For normalization, strip the membrane and re-probe with a loading control antibody (e.g., anti-Lamin B1 or anti-Histone H3 for nuclear proteins) or run a parallel gel.[7][8][9] e. Quantify the band intensities using densitometry software (e.g., ImageJ). f. Normalize the IKZF2 band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
The quantitative data from the densitometry analysis should be presented in a clear and organized table to facilitate comparison between different treatment conditions.
Table 1: Densitometry Analysis of IKZF2 Degradation
| This compound Concentration (nM) | Treatment Time (hours) | IKZF2 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized IKZF2 Level (IKZF2/Loading Control) | % IKZF2 Degradation (Relative to Vehicle) |
| 0 (Vehicle) | 24 | 0% | |||
| 10 | 24 | ||||
| 50 | 24 | ||||
| 100 | 24 | ||||
| 500 | 24 |
This table should be populated with the experimental data.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak IKZF2 Signal | Insufficient protein loading. | Load 20-30 µg of total protein. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. | |
| Poor protein transfer. | Confirm transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Secondary antibody concentration too high. | Titrate the secondary antibody to a lower concentration. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody; check the antibody datasheet for validation. |
| Protein degradation during sample prep. | Always use fresh protease inhibitors and keep samples on ice. |
By following this detailed protocol, researchers can reliably assess the degradation of IKZF2 induced by this compound, providing valuable insights into the efficacy of this and similar molecular glue degraders.
References
- 1. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 6. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Loading Control Antibodies | Antibodies.com [antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following DEG-77 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEG-77 is a novel small molecule that functions as a molecular glue degrader, inducing the targeted degradation of two specific proteins: Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α).[1][2][3][4] This dual-target degradation has been shown to block cell growth and induce apoptosis in acute myeloid leukemia (AML) cells.[1][4][5] The mechanism of apoptosis induction is dependent on the tumor suppressor protein p53.[4] This document provides detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis. The provided protocols and data will guide researchers in accurately quantifying the apoptotic effects of this compound.
Mechanism of Action of this compound
This compound acts as a dual degrader of IKZF2 and CK1α, leading to a cascade of events that culminate in p53-dependent apoptosis.[1][4] The degradation of these two proteins disrupts key cellular processes, ultimately leading to the activation of the apoptotic pathway. This targeted protein degradation strategy represents a promising therapeutic approach for cancers such as AML.[1][4][5]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Design and Development of IKZF2 and CK1α Dual Degraders. | Broad Institute [broadinstitute.org]
- 2. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
Application Notes and Protocols: Investigating DEG-77 Resistance Mechanisms Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lentiviral transduction for the study of resistance mechanisms to DEG-77, a novel dual degrader of Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α) with promising therapeutic potential in Acute Myeloid Leukemia (AML) and other malignancies.
Introduction to this compound and the Challenge of Drug Resistance
This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of two key oncoproteins, IKZF2 and CK1α, through a cereblon (CRBN)-dependent mechanism.[1][2][3][4] This dual-target action leads to cell cycle arrest, apoptosis, and myeloid differentiation in AML cells.[1][4] While this compound has shown potent anti-cancer activity, the development of drug resistance remains a significant clinical challenge for targeted therapies. Understanding the molecular mechanisms that drive resistance to this compound is crucial for the development of effective long-term treatment strategies and combination therapies.
Lentiviral vectors are a powerful tool for studying drug resistance due to their ability to efficiently deliver genetic cargo into a wide range of cell types, including both dividing and non-dividing cells, and to mediate stable, long-term gene expression. This technology can be employed to investigate the functional consequences of gene overexpression, gene knockdown, or the introduction of specific mutations on the sensitivity of cancer cells to this compound.
Potential Mechanisms of Resistance to this compound
Based on known resistance mechanisms to other targeted therapies and protein degraders, several potential avenues for the development of resistance to this compound can be hypothesized:
-
Alterations in the Cereblon E3 Ligase Complex: As this compound's mechanism is CRBN-dependent, mutations or downregulation of CRBN or other components of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex can impair the drug's ability to induce target degradation.[5][6]
-
Target Protein Mutations: Mutations in the IKZF2 or CK1α proteins at or near the this compound binding site could prevent the formation of the ternary complex (this compound:CRBN:Target), thereby abrogating degradation. For the related compound DEG-35, overexpression of a mutant form of IKZF2 has been shown to confer resistance.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the loss of IKZF2 and CK1α. In AML, pathways such as PI3K/AKT and NF-κB are known to contribute to drug resistance.[7][8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins, such as BCL-2 family members, can render cells resistant to the pro-apoptotic effects of this compound.[7][8]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines. These values can serve as a baseline for comparison when generating and characterizing this compound resistant cell lines.
Table 1: In Vitro Efficacy of this compound in AML and Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (nM) |
| MOLM3 | Acute Myeloid Leukemia | EC50 | 4.0 |
| COV434 | Ovarian Cancer | GI50 | 28 |
| A2780 | Ovarian Cancer | GI50 | 20 |
| TOV-21G | Ovarian Cancer | GI50 | 68 |
Data sourced from BioWorld.[10]
Table 2: Hypothetical Impact of Resistance Mechanisms on this compound IC50
| Cell Line | Genetic Modification | Proposed Resistance Mechanism | Expected Change in IC50 |
| MOLM13 | Lentiviral shRNA knockdown of CRBN | Impaired ternary complex formation | Significant Increase |
| MOLM13 | Lentiviral overexpression of mutant IKZF2 | Prevention of this compound binding | Significant Increase |
| MOLM13 | Lentiviral overexpression of constitutively active AKT | Activation of bypass survival pathway | Moderate to Significant Increase |
| MOLM13 | Lentiviral overexpression of ABCB1 (P-gp) | Increased drug efflux | Moderate Increase |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line via Lentiviral Overexpression of a Candidate Resistance Gene
This protocol describes the use of lentiviral transduction to stably overexpress a candidate resistance gene (e.g., a mutant form of IKZF2 or a constitutively active signaling protein) in a this compound sensitive cell line.
Materials:
-
This compound sensitive cancer cell line (e.g., MOLM13)
-
Lentiviral transfer plasmid containing the gene of interest and a selectable marker (e.g., puromycin resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium
-
Polybrene
-
Puromycin
-
This compound
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the transfer, packaging, and envelope plasmids using a suitable transfection reagent. b. After 48-72 hours, harvest the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Cell Transduction: a. Seed the target cells (e.g., MOLM13) at an appropriate density. b. Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. c. Incubate for 24 hours.
-
Selection of Transduced Cells: a. Replace the virus-containing medium with fresh medium. b. After another 24 hours, add puromycin at a pre-determined optimal concentration to select for successfully transduced cells. c. Maintain the cells under puromycin selection until a stable, resistant population is established.
-
Validation of Resistance: a. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the transduced cell line compared to the parental cell line. b. Confirm the overexpression of the gene of interest by Western blot or qPCR.
Protocol 2: Lentiviral CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to this compound
This protocol outlines a pooled lentiviral CRISPR-Cas9 knockout screen to identify genes whose loss leads to this compound resistance.
Materials:
-
This compound sensitive cancer cell line expressing Cas9
-
Pooled lentiviral sgRNA library
-
Materials for lentivirus production and transduction as in Protocol 1
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production and Transduction: a. Produce and titer the pooled lentiviral sgRNA library. b. Transduce the Cas9-expressing target cells at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Selection and Drug Treatment: a. Select transduced cells with puromycin. b. Split the cell population into two groups: one treated with a high concentration of this compound and a control group treated with vehicle (DMSO).
-
Identification of Enriched sgRNAs: a. After a period of drug selection, harvest the surviving cells from both groups. b. Extract genomic DNA. c. Amplify the integrated sgRNA sequences by PCR. d. Analyze the sgRNA representation in each population by NGS.
-
Data Analysis and Hit Validation: a. Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. b. The genes targeted by these enriched sgRNAs are candidate resistance genes. c. Validate the top candidate genes individually by generating knockout cell lines and assessing their this compound sensitivity.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for generating resistant cell lines.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 4. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 8. Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
Application Notes and Protocols for In Vitro Stability Assessment of DEG-77
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEG-77 is a novel molecular glue degrader that targets Casein Kinase 1α (CK1α) and the zinc finger protein Helios (IKZF2) for degradation via the cereblon E3 ligase complex.[1][2][3] It has demonstrated potent antiproliferative effects in acute myeloid leukemia (AML) and ovarian cancer models.[1][3][4] Early assessment of a drug candidate's stability is crucial for its development, as it influences pharmacokinetic properties such as bioavailability, half-life, and clearance.[5][6][7] This document provides detailed protocols for assessing the in vitro chemical and metabolic stability of this compound.
In vitro stability assays are designed to predict a compound's fate in vivo.[5][6][8] Chemical stability assays evaluate the intrinsic stability of a compound under various pH and simulated physiological conditions, while metabolic stability assays determine its susceptibility to enzymatic degradation, primarily in the liver.[9][10][11] Data from these assays are essential for optimizing lead compounds and selecting candidates with favorable drug-like properties for further development.[5][12]
Data Presentation
The stability of this compound is assessed by measuring the percentage of the parent compound remaining over time. Key parameters derived from these studies include the half-life (t½) and the in vitro intrinsic clearance (CLint).[7][8]
Table 1: Summary of this compound Metabolic Stability in Human Liver Microsomes
| Parameter | Value | Units |
| Test System | Human Liver Microsomes | - |
| This compound Concentration | 1 | µM |
| Microsomal Protein | 0.5 | mg/mL |
| Incubation Time | 0, 5, 15, 30, 60 | min |
| Half-Life (t½) | > 30 | min |
| Intrinsic Clearance (CLint) | < 5.42 | µL/min/mg |
Note: The data presented here is a hypothetical representation based on published information indicating good metabolic stability for this compound.[1]
Table 2: Summary of this compound Chemical Stability in Physiological Buffers
| Buffer System | pH | Incubation Time (hours) | % this compound Remaining (Mean ± SD) |
| Simulated Gastric Fluid (SGF) | 1.2 | 2 | 98.2 ± 1.5 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 2 | 99.1 ± 0.8 |
| Phosphate Buffered Saline (PBS) | 7.4 | 24 | 97.5 ± 2.1 |
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
This assay determines the rate of metabolism of this compound by cytochrome P450 (CYP) enzymes present in human liver microsomes.[7][10][11]
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (containing an appropriate internal standard)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
96-well incubation plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 µM working solution of this compound in 0.1 M phosphate buffer.
-
Prepare the human liver microsome suspension to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
Add the this compound working solution to the incubation plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Include negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the plates to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.
Metabolic Stability Experimental Workflow
Protocol 2: Chemical Stability in Physiological Buffers
This protocol assesses the stability of this compound in solutions that mimic the pH conditions of the gastrointestinal tract and physiological pH.[9][13][14]
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Acetonitrile
-
Control compound (e.g., a compound with known pH-dependent instability)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 10 µM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound stock solution to each buffer (SGF, SIF, and PBS) to a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the plates at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot from each well.
-
Immediately dilute the aliquot with a mixture of acetonitrile and water (1:1) to stop any further degradation.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Chemical Stability Experimental Workflow
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of this compound in the presence of plasma enzymes.[15][16][17]
Materials:
-
This compound
-
Pooled plasma (human, mouse, rat)
-
Control compound (e.g., a compound known to be unstable in plasma, like procaine)
-
Acetonitrile with internal standard
-
96-well plates
-
Water bath or incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 µM working solution of this compound.
-
Pre-warm the plasma to 37°C.
-
Add the this compound working solution to the pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma mixture.
-
Terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining this compound and calculate the percentage remaining relative to the 0-minute time point to determine the half-life.
Signaling Pathway Context
This compound functions by inducing the degradation of its target proteins, CK1α and IKZF2. This is achieved by forming a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN), this compound, and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The stability of this compound is critical for maintaining sufficient concentrations to drive this process effectively.
This compound Mechanism of Action
References
- 1. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mttlab.eu [mttlab.eu]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. enamine.net [enamine.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Troubleshooting & Optimization
Technical Support Center: Improving DEG-77 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with DEG-77 for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a dual degrader of Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 alpha (CK1α).[1][2][3] Its hydrophobic nature leads to poor aqueous solubility, which can result in low bioavailability and inconsistent exposure in animal models, thereby compromising the reliability of in vivo studies.[1][4]
Q2: What are the primary targets of this compound and their significance?
A2: this compound targets IKZF2 (Helios) and CK1α for degradation.[1][2][3]
-
IKZF2 (Helios): A transcription factor crucial for the function and stability of regulatory T-cells (Tregs).[5][6][7] Targeting IKZF2 is a promising strategy for cancer immunotherapy.[6][7] In acute myeloid leukemia (AML), IKZF2 is essential for leukemia stem cell self-renewal.[5][8]
-
CK1α: A serine/threonine kinase involved in numerous cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[9][10][11][12] Dysregulation of CK1α is implicated in various cancers.[9][11]
Q3: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs for in vivo administration:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.[13][14][15]
-
Surfactants: Using agents that reduce surface tension and form micelles to encapsulate and solubilize hydrophobic molecules.[16][17][18][19]
-
Lipid-based formulations: Dissolving the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), emulsions, or microemulsions.[20][21][22]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[23][24]
-
Particle size reduction: Decreasing the particle size through micronization or nanosuspension to increase the surface area for dissolution.[24][25][26]
Troubleshooting Guide: Formulation Issues
This guide addresses common problems encountered when preparing this compound formulations for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution during preparation or upon standing. | The solvent system has insufficient solubilizing capacity for the desired concentration. | - Increase the proportion of the primary organic solvent (e.g., DMSO).- Introduce or increase the concentration of a co-solvent like PEG300.[14]- Add a surfactant such as Tween 80 or Polysorbate 80 to aid in solubilization.[16][23][27]- Gently warm the solution while stirring (ensure this compound is stable at the elevated temperature).- Use sonication to aid dissolution. |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution of this compound. | - Ensure vigorous mixing or vortexing at each step of the preparation.- Increase the sonication time.- Filter the final formulation through a suitable syringe filter (e.g., 0.22 µm) if the cloudiness is due to particulates other than the drug. Note: This may reduce the final drug concentration if the drug has not fully dissolved. |
| High variability in efficacy or pharmacokinetic (PK) data between animals. | Non-homogenous formulation leading to inconsistent dosing. | - If using a suspension, ensure it is thoroughly mixed before each animal is dosed.- For solutions, check for any signs of precipitation before administration.- Prepare fresh formulations regularly to avoid potential degradation or precipitation over time. |
| Adverse events (e.g., irritation, lethargy) observed in animals post-dosing. | Toxicity related to the vehicle components at the administered volume. | - Reduce the concentration of organic solvents like DMSO, as it can have biological effects.[28]- Evaluate alternative, less toxic excipients.[29]- Decrease the total volume administered if possible, by preparing a more concentrated formulation (if solubility allows).- Consult animal toxicity data for the specific excipients being used.[30] |
Quantitative Data Summary: Example Formulations for this compound
The following tables summarize example formulations that have been used or can be adapted for in vivo studies with this compound.
Table 1: Co-Solvent Based Formulations
| Formulation ID | This compound Concentration | Vehicle Composition | Preparation Notes |
| CSF-1 | 2.5 mg/mL | 10% DMSO + 90% Corn Oil | Add co-solvents sequentially. Use ultrasonication to achieve a clear solution. |
| CSF-2 | Up to 45 mg/mL (stock) | 100% DMSO | Use fresh, anhydrous DMSO as moisture can reduce solubility. This is a stock solution for further dilution. |
| CSF-3 | Variable | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | Prepare a stock solution in DMSO first. Then add PEG300, mix, add Tween 80, mix, and finally add ddH₂O. Mix well after each addition. Should be used immediately. |
Table 2: Solubility of Common Excipients
| Excipient | Type | Typical Concentration Range for In Vivo Use | Notes |
| DMSO | Co-solvent | 5-10% (can be higher for short-term studies) | Can have pharmacological effects.[28] |
| PEG300/PEG400 | Co-solvent | 20-60% | Generally well-tolerated.[30] |
| Tween 80 (Polysorbate 80) | Surfactant | 1-10% | Enhances wetting and forms micelles.[16][23][27] |
| Corn Oil / Olive Oil / Sesame Oil | Lipid Vehicle | Up to 90% | Suitable for oral or subcutaneous administration.[30] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 20-40% | Forms inclusion complexes to increase aqueous solubility.[23][31] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 100 mL vehicle suitable for solubilizing this compound at a target concentration of 2 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Weigh 200 mg of this compound and place it in a sterile 50 mL conical tube.
-
Prepare the vehicle mixture:
-
In a separate sterile 100 mL container, combine 10 mL of DMSO, 40 mL of PEG300, and 5 mL of Tween 80.
-
Vortex thoroughly until the mixture is homogenous.
-
-
Add a small amount of the vehicle (e.g., 10 mL) to the this compound powder.
-
Vortex and sonicate the mixture until the this compound is completely dissolved, forming a clear stock solution.
-
Slowly add the remaining vehicle to the dissolved this compound stock solution while vortexing.
-
Add 45 mL of sterile saline to the mixture in a dropwise manner while continuously vortexing to bring the final volume to 100 mL.
-
Visually inspect the final solution for any precipitation or cloudiness. The final composition will be 2 mg/mL this compound in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
If necessary, filter the solution through a 0.22 µm syringe filter before administration. Prepare fresh before use.
Protocol 2: Preparation of an Oil-Based Formulation for Oral Gavage
This protocol details the preparation of a 10 mL formulation of this compound in a corn oil-based vehicle at a concentration of 5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn Oil, sterile
-
Sterile conical tubes and syringes
Procedure:
-
Weigh 50 mg of this compound and place it in a sterile 15 mL conical tube.
-
Add 1 mL of DMSO to the this compound powder.
-
Vortex and sonicate the mixture until the this compound is fully dissolved to form a clear stock solution.
-
Add 9 mL of sterile corn oil to the DMSO stock solution.
-
Vortex the mixture vigorously for 2-3 minutes until a homogenous and clear solution is formed.
-
Visually inspect the final solution for any signs of precipitation. The final composition will be 5 mg/mL this compound in 10% DMSO and 90% Corn Oil.
-
If preparing a suspension, ensure it is thoroughly re-suspended before each administration.
Visualizations
Caption: Workflow for preparing and administering this compound formulations.
Caption: this compound mediates degradation of IKZF2 and CK1α via CRBN.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ikaros Proteins in Tumor: Current Perspectives and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 29. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 31. ashland.com [ashland.com]
Technical Support Center: Off-Target Effects of DEG-77 in Proteomics Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of DEG-77 in proteomics analysis.
Introduction to this compound
This compound is a molecular glue degrader that functions by inducing the degradation of specific target proteins through the ubiquitin-proteasome system. It is a cereblon-dependent degrader, meaning it recruits the E3 ubiquitin ligase substrate receptor cereblon (CRBN) to its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] The primary, intended targets (on-targets) of this compound are:
-
Casein Kinase 1α (CK1α): A serine/threonine kinase involved in numerous cellular processes, including Wnt signaling, cell cycle progression, and apoptosis.[3][4][5][6]
-
Ikaros Family Zinc Finger 2 (IKZF2 or Helios): A hematopoietic transcription factor that plays a crucial role in the development and function of immune cells, particularly T cells.[7][8][9]
The dual degradation of CK1α and IKZF2 has shown therapeutic potential in preclinical models of acute myeloid leukemia (AML) and ovarian cancer by inducing apoptosis and cell cycle arrest.[10][11]
FAQs: Understanding and Investigating Off-Target Effects of this compound
Q1: What are off-target effects in the context of this compound and proteomics?
A1: Off-target effects refer to the unintended degradation or modulation of proteins other than CK1α and IKZF2 following treatment with this compound. In a proteomics experiment, this would manifest as significant changes in the abundance of proteins that are not the intended targets. These effects can arise from several mechanisms, including:
-
Promiscuous binding: The this compound molecule may have a lower affinity for other proteins, but at sufficient concentrations, it can induce their degradation.
-
Neo-substrate degradation: The ternary complex formed by this compound, cereblon, and an off-target protein can lead to the ubiquitination and degradation of that protein.
-
Downstream effects: The degradation of the primary targets (CK1α and IKZF2) can lead to changes in the expression or stability of other proteins in their signaling pathways.
Q2: How can I identify potential off-target effects of this compound in my proteomics data?
A2: Identifying off-target effects requires a systematic approach to your proteomics data analysis. Here are the key steps:
-
Quantitative Proteomics: Employ a robust quantitative proteomics strategy, such as label-free quantification (LFQ) or tandem mass tagging (TMT), to accurately measure protein abundance changes between this compound treated and control samples.
-
Statistical Analysis: Use appropriate statistical methods to identify proteins with significant changes in abundance. This typically involves setting thresholds for p-values (or adjusted p-values) and fold-changes.
-
Data Filtering:
-
Primary Targets: Confirm the significant degradation of the intended targets, CK1α and IKZF2.
-
Potential Off-Targets: Generate a list of all other proteins that show statistically significant changes in abundance.
-
-
Bioinformatics Analysis: Utilize pathway analysis tools to determine if the potential off-target proteins are enriched in specific biological pathways or cellular compartments. This can provide clues about the potential functional consequences of the off-target effects.
Q3: My proteomics data shows changes in proteins downstream of CK1α and IKZF2. Are these considered off-target effects?
A3: Not necessarily in the direct sense. Changes in the abundance of proteins that are known downstream effectors of CK1α or IKZF2 signaling are often considered secondary or "on-target" pathway effects. For example, since CK1α is a key regulator of the Wnt/β-catenin and p53 signaling pathways, you might expect to see changes in proteins within these cascades.[1][3][12] Similarly, as IKZF2 is a transcription factor, its degradation will alter the expression of its target genes. Distinguishing between a direct off-target degradation and an indirect downstream consequence of on-target degradation is a key challenge.
Q4: What experimental controls are essential for validating potential off-target effects?
A4: Rigorous experimental controls are crucial for validating off-target effects. Consider the following:
-
Inactive Control Compound: If available, use a structurally similar analog of this compound that does not bind to cereblon or the target proteins. This helps to differentiate between compound-specific effects and non-specific cellular stress responses.
-
Dose-Response and Time-Course Experiments: Analyze the effects of this compound at various concentrations and time points. True off-target effects may exhibit different dose-response curves or degradation kinetics compared to the on-targets.
-
Orthogonal Validation: Validate the proteomics findings using alternative methods such as Western blotting or targeted proteomics (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for key potential off-targets.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to independently deplete the potential off-target protein and assess if it phenocopies the effects observed with this compound treatment.
Troubleshooting Guide for Proteomics Analysis of this compound
This guide provides solutions to common issues encountered during proteomics experiments aimed at identifying off-target effects of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor or no degradation of on-targets (CK1α, IKZF2) | Compound Inactivity: this compound is degraded or inactive. | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. |
| Suboptimal Treatment Conditions: Incorrect concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for on-target degradation in your specific cell line. | |
| Low Abundance of Targets: CK1α or IKZF2 are not highly expressed in the chosen cell line. | Select a cell line known to express the target proteins at a detectable level. | |
| Cell Permeability Issues: this compound is not efficiently entering the cells. | Assess cell permeability using cellular thermal shift assays (CETSA) or by measuring intracellular compound concentration via LC-MS. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variations in cell lysis, protein digestion, or peptide cleanup. | Standardize all sample preparation steps. Use a consistent protocol and ensure complete cell lysis and efficient protein digestion. |
| Instrument Performance: Fluctuations in the mass spectrometer's performance. | Run quality control standards (e.g., HeLa cell digest) before and during your sample analysis to monitor instrument performance.[13] | |
| Biological Variability: Inherent differences between cell cultures. | Increase the number of biological replicates to improve statistical power. | |
| Large Number of "Hits" (Potential Off-Targets) | High Compound Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and degradation. | Use the lowest effective concentration that achieves robust on-target degradation. |
| Cellular Stress Response: The treatment is inducing a general stress response, leading to widespread protein expression changes. | Include an inactive control compound to differentiate between targeted degradation and a general stress response. Shorten the treatment duration. | |
| Indirect Downstream Effects: Many changes are due to the consequences of on-target degradation. | Perform a time-course experiment. Direct off-targets are likely to be degraded with similar kinetics to the on-targets, while downstream effects will appear later. | |
| Difficulty Validating Proteomics Hits | Antibody Quality: Poor antibody specificity or sensitivity for Western blotting. | Validate your antibodies using positive and negative controls (e.g., cell lines with known expression levels or knockout/knockdown cells). |
| Low Abundance of Off-Target: The potential off-target is a low-abundance protein. | Use a more sensitive validation method, such as targeted mass spectrometry. | |
| Transient Interaction: The interaction with the off-target is weak or transient. | Employ techniques like CETSA to confirm direct target engagement in cells. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of this compound Treated Cells
This protocol outlines a general workflow for identifying on- and off-target effects of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., MOLM-13 for AML) to ~80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., based on a dose-response curve for on-target degradation) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 4, 8, or 24 hours).
-
Include an inactive control compound if available.
-
Perform at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer compatible with mass spectrometry (e.g., containing urea and a non-ionic detergent).
-
Include protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using a solid-phase extraction (SPE) method (e.g., C18 spin columns).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, FragPipe, Spectronaut).
-
Perform protein identification and quantification.
-
Perform statistical analysis to identify proteins with significant abundance changes between treated and control groups.
-
Conduct pathway and gene ontology (GO) enrichment analysis on the list of significantly altered proteins.
-
Protocol 2: Validation of Potential Off-Targets by Western Blotting
-
Sample Preparation: Prepare cell lysates from this compound treated and control cells as described in Protocol 1.
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and On-Target Pathways
Caption: Mechanism of action of this compound leading to on-target degradation and downstream pathway modulation.
Experimental Workflow for Off-Target Identification
Caption: A structured workflow for the identification and validation of this compound off-target effects.
References
- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 2. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. High Expression of IKZF2 in Malignant T Cells Promotes Disease Progression in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - IKZF2 [maayanlab.cloud]
- 9. IKZF2 Drives Leukemia Stem Cell Self-Renewal and Inhibits Myeloid Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 11. news.harvard.edu [news.harvard.edu]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Targeted Protein Degradation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with targeted protein degradation experiments, specifically when a degrader molecule fails to induce the degradation of the target protein in a particular cell line. For the purpose of this guide, we will refer to the hypothetical degrader molecule as "Degrader-X".
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Degrader-X is not showing any degradation of my target protein. Where should I start troubleshooting?
A1: Lack of degradation can stem from multiple factors. A systematic approach is crucial. We recommend starting with the fundamentals of your experimental system.[1]
-
Step 1: Verify the Reagents and Cell System. Confirm the identity and purity of your Degrader-X. Ensure the cell line you are using expresses both the target protein and the E3 ligase that your Degrader-X is designed to recruit.
-
Step 2: Assess Target Engagement. Confirm that Degrader-X can bind to both the target protein and the E3 ligase within the cellular environment.
-
Step 3: Investigate Ternary Complex Formation. The formation of a stable ternary complex (Target Protein - Degrader-X - E3 Ligase) is essential for degradation.[2][3]
-
Step 4: Check for Ubiquitination. Degradation is preceded by the ubiquitination of the target protein.
-
Step 5: Rule out Cell Line-Specific Resistance. Factors such as drug efflux pumps can prevent your degrader from reaching its intracellular target.[4][5][6][7][8]
The following sections will delve into each of these troubleshooting steps with detailed experimental protocols.
Section 1: Fundamental Checks
Q2: How can I be sure my Degrader-X is cell-permeable and stable?
A2: The physicochemical properties of degraders can be a significant hurdle.[9][10][11][12]
-
Cell Permeability: Due to their larger size, degraders often have poor cell permeability.[1] Consider performing a cellular thermal shift assay (CETSA) or using NanoBRET™ to confirm intracellular target engagement.[1]
-
Compound Stability: Assess the stability of your Degrader-X in your cell culture medium over the time course of your experiment. This can be analyzed by LC-MS.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[1] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1]
-
Solution: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1] Test a broad range of concentrations, from low nanomolar to high micromolar.
Table 1: Recommended Concentration Range for Dose-Response Experiments
| Concentration Range | Purpose |
| 0.1 nM - 100 nM | To identify potent degraders and the rising part of the curve. |
| 100 nM - 10 µM | To determine the optimal degradation concentration (DCmax) and DC50. |
| 10 µM - 100 µM | To observe the "hook effect" and the descending part of the curve. |
Section 2: Investigating the Cellular Machinery
Q4: How do I confirm that the necessary E3 ligase is expressed and active in my cell line?
A4: The choice of E3 ligase is critical, and its expression levels can vary significantly between cell lines.[13][14]
-
Check E3 Ligase Expression: Verify the expression of the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) in your target cell line using Western Blotting or qPCR.[2] There are over 600 known E3 ligases, but only a handful are commonly used for degrader development.[15]
-
Consider E3 Ligase Activity: The activity of the E3 ligase can also be a factor. If you suspect low activity, you can try to use a positive control degrader known to work with that specific E3 ligase in other cell lines.
Q5: My cell line expresses the target and the E3 ligase, but I still don't see degradation. What's next?
A5: Even with all the components present, the formation of a productive ternary complex can be inefficient.
-
Ternary Complex Formation Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[16][][18][19][20] These assays can help you understand the cooperativity of the complex formation.
-
Linker Optimization: The linker connecting the target-binding and E3-binding moieties of your degrader is a critical determinant of efficacy.[2] An improperly designed linker can lead to an unfavorable conformation of the ternary complex, preventing efficient ubiquitination. You may need to synthesize and test a panel of degraders with different linker lengths and compositions.
Section 3: Verifying the Mechanism of Action
Q6: How can I confirm that my target protein is being ubiquitinated?
A6: Observing an increase in the ubiquitination of your target protein upon treatment with Degrader-X is a key indicator that the degradation machinery is being engaged.[21][22][23][24]
-
Immunoprecipitation followed by Western Blot (IP-WB): This is a common method to detect ubiquitination. Immunoprecipitate your target protein from cell lysates and then probe the Western Blot with an anti-ubiquitin antibody. An increase in high molecular weight smears or distinct bands indicates polyubiquitination.
-
In Vitro Ubiquitination Assays: These assays use recombinant E1, E2, and E3 enzymes to replicate the ubiquitination process in a controlled environment.[21]
Q7: What are orthogonal methods and why are they important for validating degradation?
A7: Relying on a single method for validation can be misleading. Orthogonal methods use different detection principles to confirm your results.[3][25]
-
Western Blotting: The most common method for quantifying protein levels.
-
Flow Cytometry: Can quantify protein levels on a per-cell basis.[25]
-
Immunofluorescence Microscopy: Provides spatial information about protein localization and degradation within the cell.[25]
-
Mass Spectrometry-based Proteomics: Offers an unbiased, global view of protein level changes across the entire proteome, confirming on-target degradation and identifying potential off-target effects.[3]
Section 4: Cell Line-Specific Issues
Q8: Could my cell line be resistant to Degrader-X?
A8: Yes, intrinsic and acquired resistance mechanisms can prevent degrader efficacy.
-
Drug Efflux Pumps: The overexpression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), is a known resistance mechanism for targeted protein degraders.[4][5][6][7][8] These pumps can actively transport your degrader out of the cell.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Treatment: Plate cells and treat with a dose-response of Degrader-X (e.g., 0.1 nM to 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the protein bands relative to the loading control.
Protocol 2: Immunoprecipitation for Ubiquitination
-
Cell Treatment: Treat cells with Degrader-X at the optimal degradation concentration and a vehicle control. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Immunoprecipitation: Incubate the lysate with an antibody against your target protein overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complex.
-
Washes: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Perform a Western Blot as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody.
Visualizations
Caption: Mechanism of action for a targeted protein degrader.
Caption: A logical workflow for troubleshooting lack of degrader activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 6. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A Deeper Look into Protein Degrader Technology – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 10. contractpharma.com [contractpharma.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 24. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DEG-77 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing DEG-77 incubation time to achieve maximum degradation of its target proteins, IKZF2 and CK1α.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing maximum degradation of IKZF2 and CK1α with this compound?
A1: The optimal incubation time can vary depending on the cell line and experimental conditions. However, significant degradation of IKZF2 and CK1α has been observed in MOLM-13 cells after 24 hours of treatment with this compound.[1] For in vivo studies in mice, degradation of these targets in bone marrow and leukemic cells was also noted 24 hours post-injection.[2] To determine the precise optimal time for your specific cell line, it is highly recommended to perform a time-course experiment (see Experimental Protocols section).
Q2: I am not observing the expected level of protein degradation. What are the potential causes and how can I troubleshoot this?
A2: Several factors can lead to suboptimal degradation. Here are common issues and troubleshooting steps:
-
Suboptimal this compound Concentration: Ensure you are using an effective concentration. The DC50 for IKZF2 and CK1α are 15.3 nM and 10 nM, respectively.[3] Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incorrect Incubation Time: Degradation is a time-dependent process. If the incubation time is too short, significant degradation may not have occurred. Conversely, very long incubation times might lead to secondary effects or protein re-synthesis. A time-course experiment is crucial.
-
Cell Line Specificity: The expression levels of the target proteins (IKZF2 and CK1α) and the E3 ligase component Cereblon (CRBN) can differ between cell lines, affecting degradation efficiency.
-
Compound Instability: Ensure that this compound is properly stored and handled to maintain its activity. Stock solutions are typically stored at -80°C for up to 6 months.[3]
-
Issues with Western Blotting: Problems with protein extraction, quantification, or antibody performance can lead to inaccurate degradation assessment. Use appropriate controls and validate your western blotting protocol.
Q3: Can this compound lead to off-target effects with longer incubation times?
A3: While this compound is designed for selectivity towards IKZF2 and CK1α, prolonged exposure to any small molecule can potentially lead to off-target effects or cellular stress.[4] Shorter incubation times that still achieve robust degradation are generally preferred to minimize these risks. Proteomics studies can be employed to assess the global effects of this compound on the cellular proteome at different time points.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak degradation observed | Suboptimal incubation time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal time point. |
| Ineffective this compound concentration | Conduct a dose-response experiment with a range of concentrations (e.g., 1 nM to 1 µM) to determine the DC50 in your cell line. | |
| Low expression of Cereblon (CRBN) in the cell line | Verify CRBN expression levels in your cells of interest via western blot or qPCR. | |
| Inconsistent degradation results | Variability in cell density or health | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Instability of this compound | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] | |
| High cell toxicity observed | On-target toxicity due to effective degradation | This may be an expected outcome as degradation of IKZF2 and CK1α can induce apoptosis.[5][6] Perform a cell viability assay in parallel with your degradation experiment. |
| Off-target toxicity | Consider reducing the incubation time or concentration to the minimum required for effective degradation. |
Data Presentation
Table 1: Summary of this compound Activity and Experimental Conditions
| Parameter | Value | Cell Line/System | Incubation Time | Reference |
| IKZF2 Degradation (DC50) | 15.3 nM | Not specified | Not specified | [3] |
| CK1α Degradation (DC50) | 10 nM | Not specified | Not specified | [3] |
| Anti-proliferative Effect (EC50) | 4.0 nM | MOLM-13 | 3 days | [1][5] |
| Observed Degradation | Yes | MOLM-13 | 24 hours | [1] |
| In Vivo Degradation | Yes | Mouse model | 24 hours | [2] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for this compound-mediated degradation of IKZF2 and CK1α using Western Blotting.
Materials:
-
Target cells (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF2, anti-CK1α, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a consistent density in multiple wells of a culture plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO) for comparison.
-
Time-Point Collection: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western Blot.
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF2, CK1α, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities for IKZF2 and CK1α, normalizing to the loading control at each time point. Plot the normalized protein levels against time to determine the point of maximum degradation.
Visualizations
Caption: this compound signaling pathway for protein degradation.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.harvard.edu [news.harvard.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 6. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
How to minimize DEG-77 toxicity in primary cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DEG-77 in primary cell cultures, with a focus on minimizing potential toxicity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule dual degrader that targets Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α) for degradation.[1] It functions as a "molecular glue," bringing together the target proteins and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[2] This proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2 and CK1α. The degradation of these targets has been shown to block cell growth and induce myeloid differentiation in acute myeloid leukemia (AML) cells, in part through the activation of the p53 pathway.[1][3]
Q2: I am observing higher-than-expected toxicity in my primary cells treated with this compound. What are the potential causes?
Unexpected toxicity in primary cells can arise from several factors:
-
High Solvent Concentration: this compound is often dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to primary cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Suboptimal Drug Concentration: The effective concentration of this compound can vary between different primary cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity for your specific cell type.
-
Cell Health and Density: Primary cells are more sensitive to stress than immortalized cell lines. Ensure that your primary cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity.
-
Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) can cause cell death that may be mistaken for drug toxicity. Regularly check your cultures for any signs of contamination.
-
Compound Stability: Ensure that your this compound stock solution is stored correctly to prevent degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my primary cell experiments?
A dose-response experiment is essential. Here is a general workflow:
-
Select a Range of Concentrations: Based on published data for cancer cell lines (see Table 1), you can start with a broad range of this compound concentrations (e.g., from 1 nM to 10 µM).
-
Cell Seeding: Plate your primary cells at a consistent density in a multi-well plate.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Viability Assay: Use a reliable cell viability assay (e.g., MTT, MTS, or LDH release assay) to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability). For your experiments, you should aim to use concentrations below the IC50 that still achieve the desired biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background cell death in all wells (including controls) | 1. Poor primary cell health. 2. Suboptimal culture conditions (e.g., medium, temperature, CO2). 3. Microbial contamination. | 1. Use fresh, healthy primary cells with a low passage number. 2. Optimize cell culture conditions for your specific cell type. 3. Regularly test for and eliminate any contamination. |
| Precipitation of this compound in the culture medium | 1. Poor solubility of this compound at the tested concentration. 2. Incorrect solvent used for stock solution. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. 2. Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before diluting in the medium. |
| Inconsistent results between experiments | 1. Variation in primary cell batches. 2. Inconsistent cell seeding density. 3. Pipetting errors. 4. Edge effects in multi-well plates. | 1. If possible, use the same batch of primary cells for a set of experiments. 2. Ensure accurate and consistent cell counting and seeding. 3. Calibrate pipettes and use proper pipetting techniques. 4. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead. |
| No observable effect of this compound on target protein degradation | 1. Insufficient drug concentration or incubation time. 2. Inactive this compound. 3. Low expression of Cereblon (CRBN) in your primary cells. | 1. Increase the concentration of this compound and/or the incubation time. 2. Use a fresh, properly stored aliquot of this compound. 3. Verify the expression of CRBN in your primary cells, as it is essential for this compound's mechanism of action. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| MOLM-13 | Acute Myeloid Leukemia | IC50 | 4 |
| MOLM-13 | Acute Myeloid Leukemia | DC50 (IKZF2) | 15.3 |
| MOLM-13 | Acute Myeloid Leukemia | DC50 (CK1α) | 10 |
| COV434 | Ovarian Cancer | GI50 | 28 |
| A2780 | Ovarian Cancer | GI50 | 20 |
| TOV-21G | Ovarian Cancer | GI50 | 68 |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration. Data sourced from multiple studies.[5][6]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in Primary Hematopoietic Stem and Progenitor Cells (HSPCs) using MTT Assay
Objective: To determine the IC50 of this compound in primary HSPCs.
Materials:
-
Primary human or murine HSPCs
-
Appropriate cytokine-supplemented culture medium for HSPCs
-
This compound (stock solution in DMSO)
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Thaw and prepare primary HSPCs according to standard protocols.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 4-6 hours to allow cells to acclimatize.
-
-
Drug Preparation and Treatment:
-
Prepare a 2x serial dilution of this compound in culture medium from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 2 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of IKZF2 and CK1α Degradation
Objective: To confirm the degradation of target proteins IKZF2 and CK1α in primary cells following this compound treatment.
Materials:
-
Primary cells of interest
-
This compound (stock solution in DMSO)
-
6-well culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed primary cells in 6-well plates and allow them to adhere or stabilize.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specific time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein bands to the loading control to determine the extent of degradation.
-
Visualizations
References
- 1. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 6. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DEG-77 Treatment in AML
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with DEG-77 in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue degrader that selectively induces the degradation of two key proteins implicated in AML pathogenesis: Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α).[1][2][3][4] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, creating a novel protein interaction surface that recruits IKZF2 and CK1α for ubiquitination and subsequent degradation by the proteasome.[1][2] This dual degradation leads to cell cycle arrest, myeloid differentiation, and apoptosis in AML cells.[1][2][5]
Q2: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to molecular glue degraders like this compound can arise through several mechanisms:
-
Mutations or downregulation of Cereblon (CRBN): Since this compound is CRBN-dependent, any alterations that reduce CRBN expression or impair its function can lead to resistance. This is a common mechanism of resistance to other CRBN-dependent therapies like lenalidomide.
-
Mutations in the target proteins (IKZF2 or CK1α): Specific mutations in IKZF2 or CK1α can prevent the formation of the ternary complex (this compound-CRBN-target protein), thereby inhibiting their degradation.
-
Alterations in the Ubiquitin-Proteasome System (UPS): Components of the UPS are essential for the degradation of ubiquitinated proteins. Dysregulation of this system can lead to reduced efficacy of degrader molecules.
-
Activation of bypass signaling pathways: AML cells may develop resistance by upregulating alternative survival pathways that compensate for the loss of IKZF2 and CK1α. This can involve signaling through pathways like PI3K/AKT or the overexpression of anti-apoptotic proteins.[6][7]
Q3: How can I confirm that this compound is inducing the degradation of IKZF2 and CK1α in my experiments?
A3: The most common method to confirm protein degradation is through quantitative Western blotting . This involves treating your AML cells with this compound over a time course and at various concentrations, followed by lysis and immunoblotting for IKZF2 and CK1α. A significant reduction in the protein levels of both targets compared to a vehicle-treated control would confirm degradation. It is crucial to use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results. For a detailed protocol, refer to the "Experimental Protocols" section below.
Q4: I am not observing the expected degradation of IKZF2 and CK1α. What could be the issue?
A4: Several factors could contribute to a lack of degradation:
-
Cell line specific factors: The expression levels of CRBN, IKZF2, and CK1α can vary between different AML cell lines. Low CRBN expression will result in poor degradation.
-
Compound integrity: Ensure that your stock of this compound is of high quality and has been stored correctly to prevent degradation.
-
Experimental conditions: The concentration of this compound and the treatment duration are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Ternary complex formation: Successful degradation depends on the formation of a stable ternary complex. Issues with any of the components (this compound, CRBN, or the target proteins) can prevent this. You can investigate ternary complex formation using co-immunoprecipitation (Co-IP).
Troubleshooting Guides
Guide 1: Troubleshooting Poor Degradation Efficiency
| Observation | Potential Cause | Recommended Action |
| No or minimal degradation of IKZF2 and/or CK1α. | Insufficient this compound concentration or treatment time. | Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to determine the optimal DC50 (concentration for 50% degradation) and time for maximal degradation. |
| Low CRBN expression in the cell line. | Verify CRBN expression levels in your AML cell line by Western blot or qPCR. If low, consider using a cell line with higher CRBN expression or engineering your cells to overexpress CRBN. | |
| Poor compound stability or activity. | Test a fresh batch of this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light). | |
| Impaired proteasome function. | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) alongside this compound. If degradation is rescued, it confirms the involvement of the proteasome. |
Guide 2: Investigating Acquired Resistance
| Observation | Potential Cause | Recommended Action |
| Initially sensitive AML cells become resistant to this compound after prolonged culture with the compound. | Development of mutations in CRBN, IKZF2, or CK1α. | Sequence the coding regions of CRBN, IKZF2, and CK1A1 in your resistant cell lines to identify potential mutations. Compare the sequences to the parental, sensitive cell line. |
| Downregulation of CRBN expression. | Quantify CRBN mRNA and protein levels in resistant versus sensitive cells using qPCR and Western blotting. | |
| Alterations in the ubiquitin-proteasome pathway. | Perform a global proteomics analysis to identify changes in the expression of proteins involved in the UPS. | |
| Upregulation of compensatory signaling pathways. | Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-sequencing) to identify upregulated survival pathways in resistant cells. |
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | EC50 | 4.0 | [5] |
| MOLM13 | Acute Myeloid Leukemia | IC50 | 0.22 (mM) | [8] |
| COV434 | Ovarian Cancer | GI50 | 28 | [5] |
| A2780 | Ovarian Cancer | GI50 | 20 | [5] |
| TOV-21G | Ovarian Cancer | GI50 | 68 | [5] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
Protocol 1: Generation of this compound Resistant AML Cell Lines
This protocol is adapted from methods used to generate resistance to other chemotherapeutic agents in AML.[9][10]
-
Initial Culture: Culture a sensitive AML cell line (e.g., MOLM-13) in standard culture medium.
-
Dose Escalation:
-
Start by treating the cells with a low concentration of this compound (e.g., the IC20, or 20% inhibitory concentration).
-
Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Allow the cells to adapt and resume normal growth at each concentration before proceeding to the next.
-
-
Maintenance Culture: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), maintain the culture in this medium to ensure the stability of the resistant phenotype.
-
Verification of Resistance:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Characterize the resistant cells for the potential resistance mechanisms outlined in the FAQs and Troubleshooting Guides.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect the this compound-Induced Ternary Complex
This protocol is a general guideline and may require optimization for your specific experimental conditions.[11][12][13][14]
-
Cell Treatment and Lysis:
-
Treat AML cells (e.g., HEK293T cells overexpressing tagged CRBN and the target protein, or an AML cell line with high endogenous expression) with this compound or a vehicle control for a predetermined time (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for one of the components of the ternary complex (e.g., anti-CRBN or an anti-tag antibody if using overexpressed tagged proteins). A non-specific IgG should be used as a negative control.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against all three components of the expected ternary complex (CRBN, IKZF2, and CK1α). The presence of all three proteins in the this compound-treated sample, but not in the vehicle control, indicates the formation of the ternary complex.
-
Protocol 3: Quantitative Western Blotting for IKZF2 and CK1α Degradation
This protocol outlines the key steps for quantifying protein degradation.[15]
-
Sample Preparation:
-
Treat AML cells with a range of this compound concentrations for a fixed time point.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for IKZF2, CK1α, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensities of IKZF2 and CK1α to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action in AML cells.
References
- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 2. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 6. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 7. Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DEG-77 Western Blotting
Welcome to the technical support center for DEG-77 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent Western blot results for the this compound protein.
Troubleshooting Guide
This guide addresses the most common issues encountered during the immunodetection of this compound.
Problem 1: Weak or No Signal
You run a Western blot for this compound, but you see a very faint band or no band at all.
| Possible Cause | Recommended Solution | Citation |
| Low Target Protein Abundance | Increase the total protein loaded per lane. A minimum of 20-30 µg of whole-cell extract is recommended. For low-abundance targets, loading up to 100 µg may be necessary. Consider enriching this compound via immunoprecipitation or cellular fractionation. | [1][2] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Ensure no air bubbles are trapped between the gel and the membrane. For high molecular weight proteins, consider a wet transfer overnight at 4°C and reduce the methanol percentage in the transfer buffer. | [1][3][4] |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. Optimize the primary antibody dilution. If the manufacturer suggests 1:1000, try a range of dilutions such as 1:500, 1:1000, and 1:2000. Also, ensure the secondary antibody is used at its optimal dilution (typically between 1:5,000 and 1:200,000). | [5][6][7] |
| Inactive Reagents or Antibodies | Ensure antibodies have been stored correctly and are within their expiration date. Avoid reusing diluted antibodies, as they are less stable.[2] Confirm the activity of the HRP-conjugated secondary antibody and ensure the chemiluminescent substrate has not expired.[8][9] | |
| Sample Degradation | Always add protease and phosphatase inhibitors to your lysis buffer to prevent degradation of this compound.[2][10] Keep samples on ice and avoid repeated freeze-thaw cycles.[11] |
Problem 2: High Background
The entire membrane appears dark or grey, making it difficult to distinguish a specific this compound band.
| Possible Cause | Recommended Solution | Citation |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[8] Increase the concentration of the blocking agent (e.g., 5-7% non-fat dry milk or BSA).[12] Consider trying a different blocking agent, as some antibodies perform better with BSA than milk, or vice-versa.[2][13][14] | |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to high background.[15][16] Titrate both antibodies to find the optimal concentration that provides a strong signal with low background.[4] Reducing the secondary antibody concentration is often a key step.[2] | |
| Inadequate Washing | Increase the number and duration of wash steps after both primary and secondary antibody incubations.[4][8] Adding a mild detergent like 0.05% to 0.1% Tween-20 to the wash buffer can help reduce background noise.[3][8] | |
| Membrane Drying Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps. A dried-out membrane can cause a blotchy or high background.[15][17] | |
| Overexposure | The exposure time during imaging may be too long. Reduce the exposure time or use a less sensitive detection reagent.[8][12] |
Problem 3: Non-Specific Bands
Multiple bands appear on the blot in addition to the expected band for this compound.
| Possible Cause | Recommended Solution | Citation |
| Primary Antibody Concentration Too High | An overly high concentration of the primary antibody can cause it to bind to other proteins with similar epitopes.[10][18] Reduce the primary antibody concentration and/or incubate the blot at 4°C.[18] | |
| Too Much Protein Loaded | Overloading the gel with too much total protein can lead to the appearance of "ghost" bands and increase non-specific binding.[2][10] Aim to load between 20-50 µg of lysate for most proteins.[5][7] | |
| Non-Specific Secondary Antibody Binding | The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody (no primary) to check for non-specific binding.[12][19] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[12] | |
| Protein Degradation or Modification | The presence of smaller bands could indicate that this compound has been degraded by proteases.[10][19] Ensure fresh protease inhibitors are used. Bands at a higher molecular weight could indicate post-translational modifications like glycosylation or ubiquitylation, or protein dimerization.[2][19] | |
| Contaminated Buffers or Equipment | Make sure all buffers are freshly prepared and filtered if necessary.[8][17] Ensure that electrophoresis tanks and incubation trays are thoroughly cleaned.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for detecting this compound?
The optimal blocking buffer can be antibody-dependent. The most common are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T or PBS-T.[4] If you are detecting a phosphorylated form of this compound, it is recommended to use BSA, as milk contains phosphoproteins (like casein) that can increase background.[12][14][15] It is best to test both to see which yields a better signal-to-noise ratio for your specific anti-DEG-77 antibody.
Q2: How much protein lysate should I load to detect this compound?
For most cell lysates, a starting point of 20-50 µg of total protein per lane is recommended.[7] If this compound is a low-abundance protein, you may need to load more. Conversely, if you see streaking or smeared bands, you may be overloading the lane; in this case, reducing the amount of protein can improve band resolution.[3][5]
Q3: My bands are "smiling" or curved. What causes this?
"Smiling" bands are typically caused by uneven heat distribution across the gel during electrophoresis, often because the voltage is too high.[3][5] To fix this, reduce the running voltage and ensure the electrophoresis tank is not overheating. Running the gel in a cold room or on ice can also help maintain a consistent temperature.[19]
Q4: Can I reuse my diluted primary antibody for this compound?
While it is possible, reusing diluted antibodies is generally not recommended as it can lead to reduced signal strength and potential contamination.[2] If you must reuse it, store it at 4°C and use it within a short period. For consistent and reliable results, using a freshly diluted antibody for each experiment is the best practice.
Experimental Protocols
Standard Western Blot Protocol for this compound
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. Load samples onto a polyacrylamide gel of an appropriate percentage for this compound's molecular weight. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is a common starting point. Confirm transfer efficiency with Ponceau S staining.[1]
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature with gentle agitation.[16]
-
Primary Antibody Incubation: Incubate the membrane with the anti-DEG-77 primary antibody at its optimal dilution in the blocking buffer. This is typically done overnight at 4°C with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.[2]
-
Final Washes: Repeat the washing step (Step 6) to remove the unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[8]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve a clear signal without saturating the band.[12]
Visual Guides
Diagrams of Key Processes
Caption: Standard experimental workflow for Western blotting.
Caption: Troubleshooting decision tree for Western blot results.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. arp1.com [arp1.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. sinobiological.com [sinobiological.com]
- 16. biossusa.com [biossusa.com]
- 17. bio-rad.com [bio-rad.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Cell Viability Assays with DEG-77 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DEG-77 in cell viability assays. The information is tailored to address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a small molecule that functions as a "molecular glue," inducing the degradation of two specific proteins: Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α).[1][2][3][4] The degradation of these proteins leads to cell cycle arrest and apoptosis (programmed cell death), thereby reducing the viability of cancer cells, particularly in acute myeloid leukemia (AML) and certain solid tumors like ovarian cancer.[1][4][5]
Q2: How long should I treat my cells with this compound before performing a viability assay?
A2: The optimal treatment time can vary depending on the cell line and the specific protein degradation kinetics. It is recommended to perform a time-course experiment to determine the ideal endpoint. Protein degradation by molecular glues can be rapid, with maximal degradation often observed within hours.[6] However, the subsequent effects on cell viability may take longer to manifest, typically between 24 to 72 hours. A common starting point for viability assessment is 72 hours post-treatment.[7]
Q3: I am not observing a dose-dependent decrease in cell viability. What could be the issue?
A3: Several factors could contribute to this observation:
-
Cell Line Resistance: The cell line you are using may not be sensitive to the degradation of IKZF2 and CK1α.
-
Incorrect Assay Endpoint: The chosen incubation time may be too short for the apoptotic effects to become apparent.
-
Compound Instability: Ensure the stability of your this compound stock and working solutions.
-
Assay Interference: The this compound compound or its solvent might be interfering with the viability assay reagents.
Q4: Can the solvent for this compound affect my cell viability assay?
A4: Yes. This compound is typically dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells and can interfere with some viability assays. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments. The final DMSO concentration in the culture medium should generally be kept below 0.5%.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| DV-01 | High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells per well.2. Incomplete Compound Dissolution: this compound not fully dissolved in the media.3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous single-cell suspension before plating.2. Vortex the this compound stock solution before diluting it in the culture medium.3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| DV-02 | No significant decrease in cell viability. | 1. Sub-optimal Treatment Duration: Incubation time is too short.2. Low Compound Potency in the Specific Cell Line: The cell line may be resistant.3. Degradation of this compound: The compound may be unstable in the culture medium over time. | 1. Conduct a time-course experiment (e.g., 24, 48, 72 hours).2. Confirm the expression of IKZF2 and CK1α in your cell line. Consider using a positive control cell line known to be sensitive to this compound.3. Prepare fresh dilutions of this compound for each experiment. |
| DV-03 | Unexpected increase in signal in colorimetric assays (e.g., MTT). | 1. Direct Reduction of Assay Reagent: this compound may directly reduce the tetrazolium salt (MTT) to formazan, independent of cellular metabolic activity.2. Alteration of Cellular Metabolism: The treatment might be altering the metabolic state of the cells in a way that increases the reduction of the assay reagent without a corresponding increase in cell number. | 1. Run a cell-free control (media + this compound + assay reagent) to check for direct chemical reduction.2. Use an alternative viability assay that is not based on metabolic activity, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., SRB assay). |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| MOLM3 | Acute Myeloid Leukemia | EC50 | 4.0 |
| COV434 | Ovarian Cancer | GI50 | 28 |
| A2780 | Ovarian Cancer | GI50 | 20 |
| TOV-21G | Ovarian Cancer | GI50 | 68 |
EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition.[4]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for your specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the amount of ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation and Lysis: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
References
- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 2. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 3. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 5. citeab.com [citeab.com]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes with DEG-77
Welcome to the technical support center for DEG-77. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental results. This compound is a potent and selective dual degrader of the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1α (CK1α), designed to induce cell cycle arrest, apoptosis, and myeloid differentiation in sensitive cancer cell lines.[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides
This section provides a systematic approach to resolving unexpected experimental outcomes.
Issue 1: Reduced or No Potency in a Known Sensitive Cell Line
You are working with an acute myeloid leukemia (AML) cell line, such as MOLM-13, where this compound is expected to have nanomolar potency, but you observe a significantly higher EC50/GI50 value or no effect.[2]
| Potential Cause | Recommended Action |
| Compound Integrity | Verify the integrity and purity of your this compound stock. Confirm the correct solvent was used and that it has been stored properly. |
| Cell Health | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Poor cell health can lead to unreliable results.[5] |
| Assay Conditions | Optimize cell seeding density and assay duration. Extended incubation times may be necessary to observe the full effect of a degrader molecule. |
| Target Expression | Confirm the expression of IKZF2, CK1α, and the E3 ligase component Cereblon (CRBN) in your cell line via Western blot or qPCR. This compound's mechanism is Cereblon-dependent.[1][3] |
Issue 2: Paradoxical Increase in Cell Proliferation at Low Concentrations
At very low concentrations of this compound, you observe a slight but reproducible increase in cell proliferation before the expected dose-dependent inhibition.
| Potential Cause | Recommended Action |
| Off-Target Effects | While this compound is selective, off-target effects at specific concentrations can occur.[6] Consider performing a proteome-wide analysis to identify other degraded proteins. |
| Complex Biological Response | The dual degradation of IKZF2 and CK1α may trigger complex feedback loops.[7][8] Analyze the expression of cell cycle regulators (e.g., p21, cyclins) and survival signaling pathways (e.g., Akt, ERK) at these low concentrations. |
| Assay Artifact | Rule out artifacts from your detection reagent or instrumentation. For example, some viability reagents can be affected by the compound's chemical properties. |
Issue 3: Unexpected Morphological Changes
Instead of the expected signs of apoptosis or myeloid differentiation, you observe unusual morphological changes, such as senescence-like features (enlarged, flattened cells) or atypical cell death pathways.
| Potential Cause | Recommended Action |
| p53 Pathway Status | The pro-apoptotic effect of CK1α degradation is often p53-dependent.[1][3] Sequence the TP53 gene in your cell line to check for mutations that might alter the apoptotic response. |
| Cell Line Specific Context | The genetic background of the cell line can significantly influence the outcome.[7] For instance, alterations in SWI/SNF complex components have been suggested as potential biomarkers for this compound sensitivity.[2] |
| Activation of Alternative Pathways | Inhibition of the primary targets may lead to the activation of compensatory signaling pathways. Perform RNA-seq or pathway-focused PCR arrays to identify upregulated pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a molecular glue that recruits the E3 ubiquitin ligase substrate adapter Cereblon (CRBN) to the target proteins IKZF2 and CK1α.[1][3] This leads to the polyubiquitination and subsequent proteasomal degradation of these targets. The degradation of IKZF2 and CK1α blocks cell growth, induces myeloid differentiation, and promotes p53-dependent apoptosis in susceptible cancer cells.[1][3][9]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated robust anti-proliferative effects in preclinical models of Acute Myeloid Leukemia (AML) and ovarian cancer.[2][10]
Q3: What are the known potency values for this compound?
A3: The potency of this compound is cell line-dependent. The following table summarizes publicly available data.
| Cell Line | Cancer Type | Potency Metric | Value (nM) |
| MOLM-13 | Acute Myeloid Leukemia | EC50 | 4.0 |
| COV434 | Ovarian Cancer | GI50 | 28 |
| A2780 | Ovarian Cancer | GI50 | 20 |
| TOV-21G | Ovarian Cancer | GI50 | 68 |
Data sourced from Curnutt, N. et al. (2024).[2]
Q4: Can this compound have off-target effects?
A4: While designed for selectivity, all small molecules have the potential for off-target effects.[6] Proteomic studies are the most definitive way to assess off-target protein degradation. If you suspect off-target effects are causing an unexpected phenotype, it is crucial to validate target engagement and degradation specifically in your experimental system.
Experimental Protocols
Protocol 1: Western Blot for Target Degradation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat with a dose-response of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control for 24 hours.
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50/GI50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: General workflow for a cell-based assay.
References
- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 2. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.harvard.edu [news.harvard.edu]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Rapid-kinetics degron benchmarking reveals off-target activities and mixed agonism-antagonism of MYB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpreting mixed signals: the cell’s cytokine conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpreting mixed signals: the cell's cytokine conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 10. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy Showdown: DEG-77 Outperforms Predecessor DEG-35 Through Enhanced Pharmacokinetics
A comparative analysis of the molecular glue degraders, DEG-35 and its analog DEG-77, reveals a significant improvement in in vivo efficacy for this compound, primarily attributed to its superior pharmacokinetic profile. Both compounds effectively induce degradation of the therapeutic targets, casein kinase 1α (CK1α) and the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2), leading to anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and ovarian cancer.
Developed to overcome the limitations of DEG-35, which demonstrated poor in vivo stability, this compound exhibits a markedly improved half-life and metabolic clearance, translating to enhanced therapeutic outcomes. In vivo studies in AML mouse models have demonstrated that this compound significantly prolongs survival.[1] Similarly, in ovarian cancer xenograft models, this compound has been shown to cause a significant reduction in tumor volume.[2]
Quantitative Comparison of DEG-35 and this compound
The following tables summarize the key quantitative data comparing the pharmacokinetic properties and in vitro potency of DEG-35 and this compound.
Table 1: Pharmacokinetic and Stability Profile
| Parameter | DEG-35 | This compound | Fold Improvement |
| In Vitro Half-life (Human Liver Microsomes) | 3.8 minutes | - | - |
| In Vitro Clearance (µL/min/mg) | 361.9 | < 5.42 | > 66x |
| In Vivo Half-life (t½) in Mice | - | 16.91 hours | - |
Data compiled from preclinical studies.[2][3]
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line (Cancer Type) | Metric | DEG-35 | This compound |
| MOLM3 (AML) | EC50 | - | 4.0 nM |
| A2780 (Ovarian) | GI50 | - | 20 nM |
| COV434 (Ovarian) | GI50 | - | 28 nM |
| TOV-21G (Ovarian) | GI50 | - | 68 nM |
EC50 (half maximal effective concentration) and GI50 (half maximal growth inhibition) values highlight the potent anti-proliferative effects of this compound.[2][3]
Table 3: In Vivo Efficacy in AML Mouse Model
| Treatment Group | Median Survival | Outcome |
| Vehicle Control | 35 days | - |
| This compound | 66 days | Significantly prolonged survival |
In vivo study in a mouse model of acute myeloid leukemia.[1]
Mechanism of Action: Dual Degradation of IKZF2 and CK1α
Both DEG-35 and this compound function as molecular glue degraders, inducing the ubiquitination and subsequent proteasomal degradation of IKZF2 and CK1α through a cereblon (CRBN)-dependent mechanism.[3][4] The degradation of these two key proteins triggers a cascade of downstream events, including p53 activation, cell cycle arrest, myeloid differentiation, and ultimately, apoptosis in cancer cells.[4][5]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below.
In Vivo AML Mouse Model Efficacy Study
-
Animal Model: An acute myeloid leukemia mouse model was utilized. This involved transplanting leukemia cells into recipient mice to establish the disease.[1]
-
Treatment: Mice were treated with either a vehicle control or this compound. The specific dosing regimen (dose, frequency, route of administration) for the efficacy study was not detailed in the provided sources.[1]
-
Assessment: The primary endpoint was overall survival, which was monitored over time. Body weight was also tracked to assess toxicity.[1]
-
Results: Treatment with this compound led to a significant prolongation of median survival to 66 days compared to 35 days for the vehicle-treated group.[1]
Ovarian Cancer Xenograft Model Study
-
Animal Model: A TOV-21G cell line-derived xenograft (CDX) mouse model was established. This involved the subcutaneous injection of TOV-21G human ovarian cancer cells into the flank of immunocompromised mice.[2]
-
Treatment: Once tumors reached a specified size, mice were administered this compound. The precise dosing regimen was not specified in the available abstracts.[2]
-
Assessment: Tumor volume was measured regularly to evaluate the anti-tumor efficacy of the treatment.[2]
-
Results: The administration of this compound resulted in a significant reduction in the average tumor volume in the treated mice compared to controls.[2]
References
- 1. news.harvard.edu [news.harvard.edu]
- 2. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DEG-77 and Other IKZF2 Inhibitors for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of DEG-77 with other prominent IKZF2 inhibitors. This document synthesizes experimental data on their performance, selectivity, and mechanisms of action, providing a comprehensive resource for evaluating these targeted protein degraders.
Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, is a transcription factor crucial for the function and stability of regulatory T cells (Tregs) and is implicated in the pathogenesis of certain hematological malignancies, such as Acute Myeloid Leukemia (AML).[1] The development of small molecules that induce the degradation of IKZF2 has emerged as a promising therapeutic strategy in oncology and immunology. These molecules, often referred to as "molecular glues," work by coopting the cell's natural protein disposal machinery to eliminate IKZF2.
This guide focuses on this compound, a dual degrader of IKZF2 and Casein Kinase 1α (CK1α), and compares its activity with other notable IKZF2 inhibitors, including DEG-35, PVTX-405, DKY709, SJ3149, PRT-101, and BMS-986449.
Performance and Efficacy: A Quantitative Comparison
The following tables summarize the key performance metrics for this compound and its counterparts. The data has been compiled from various preclinical studies to facilitate a direct comparison of their potency in degrading IKZF2 and inhibiting cancer cell growth.
Table 1: In Vitro Degradation Potency of IKZF2 Inhibitors
| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line / System |
| This compound | IKZF2, CK1α | 15.3 (IKZF2) | Not Specified | Not Specified |
| DEG-35 | IKZF2, CK1α | Not Specified | Not Specified | Not Specified |
| PVTX-405 | IKZF2 | 0.7 | 91 | HEK293 (HiBiT assay) |
| 6.3 | 65 | Jurkat (FACS assay) | ||
| DKY709 | IKZF2, IKZF4, SALL4 | 4 | 53 | Not Specified |
| 1.5 | 73 | HEK293 (HiBiT assay) | ||
| PRT-101 | IKZF2 | Subnanomolar | 100 | Not Specified |
| SJ3149 | CK1α (primary), IKZF2 (weaker) | ~40% degradation at 10 µM | Not Applicable | MOLM-13 |
| BMS-986449 | IKZF2, IKZF4 | Not Specified | ≥80% in vivo | Cynomolgus Monkey Tregs |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of IKZF2 Inhibitors
| Compound | GI50 / IC50 / EC50 (nM) | Cell Line |
| This compound | GI50: 28 | COV434 (Ovarian Cancer) |
| GI50: 20 | A2780 (Ovarian Cancer) | |
| GI50: 68 | TOV-21G (Ovarian Cancer) | |
| EC50: 4.0 | MOLM3 (AML) | |
| SJ3149 | IC50: 13 | MOLM-13 (AML) |
| IC50: 14 | MOLM-13 (AML) |
GI50: Half-maximal growth inhibition concentration. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 3: Selectivity Profile of IKZF2 Inhibitors
| Compound | Primary Target(s) | Notable Off-Targets (Degradation) |
| This compound | IKZF2, CK1α | Not specified |
| PVTX-405 | IKZF2 | Minimal degradation of IKZF1, IKZF3, GSPT1, CK1α (Dmax <20% at 10 µM). Weak activity on SALL4. |
| DKY709 | IKZF2 | IKZF4 (DC50: 13 nM), SALL4 (DC50: 2 nM). Spares IKZF1/3. |
| PRT-101 | IKZF2 | Does not induce degradation of IKZF1, IKZF3, SALL4, CK1α. |
| SJ3149 | CK1α | Potent CK1α degrader (DC50: 3.7 nM, Dmax: 95%). Weaker degradation of IKZF1 and IKZF3. |
| BMS-986449 | IKZF2, IKZF4 | Minimal impact on IKZF1/3 levels. |
Mechanism of Action: Signaling Pathways
The IKZF2 inhibitors discussed in this guide primarily function as "molecular glue" degraders. They facilitate the interaction between the target protein (IKZF2 and in some cases, other proteins) and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the target.
Caption: Signaling pathways of dual-target and selective IKZF2 degraders.
As illustrated, dual-target degraders like this compound induce both the degradation of IKZF2, which promotes myeloid differentiation, and the degradation of CK1α, which activates the p53 pathway leading to apoptosis and cell cycle arrest in cancer cells.[2][3][4][5] In contrast, selective IKZF2 degraders such as PVTX-405 primarily target IKZF2, leading to the destabilization of regulatory T cells (Tregs) and thereby enhancing anti-tumor immunity.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare IKZF2 inhibitors.
Western Blotting for Protein Degradation
Objective: To visually assess the reduction in target protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13 for AML studies) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the IKZF2 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., IKZF2, CK1α) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of the IKZF2 inhibitors on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A2780, MOLM3) in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.[7] Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Add various concentrations of the IKZF2 inhibitor to the wells. Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[7] Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells and plot the results to determine the GI50 or IC50 values.
Caption: Workflow for a CellTiter-Glo® cell viability assay.
HiBiT-Based Protein Degradation Assay
Objective: To quantitatively measure the degradation of a target protein in real-time or at specific endpoints in live cells.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein (e.g., IKZF2) in a suitable cell line (e.g., HEK293).
-
Cell Culture and Treatment: Plate the HiBiT-tagged cells in a 96-well plate. Treat the cells with a serial dilution of the degrader compound.
-
Lytic Endpoint Assay: After a specified incubation time (e.g., 24 hours), add a lytic reagent containing the LgBiT protein and a luciferase substrate. The HiBiT tag on the target protein complements with LgBiT to form a functional Nano-Glo® luciferase, and the resulting luminescence is proportional to the amount of target protein.
-
Live-Cell Kinetic Assay: For real-time measurements, use cells that co-express the LgBiT protein. Add a live-cell luciferase substrate and measure luminescence kinetically over time after the addition of the degrader.
-
Data Analysis: Normalize the luminescent signal to a viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the compounds.[8] Calculate DC50 and Dmax values from the dose-response curves.
Conclusion
The landscape of IKZF2 inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective degradation of this key therapeutic target. This compound stands out as a dual degrader of IKZF2 and CK1α, offering a multi-pronged attack on cancer cells through the induction of both differentiation and apoptosis. This dual activity may be particularly advantageous in complex diseases like AML.
In contrast, molecules like PVTX-405 and PRT-101 showcase high selectivity for IKZF2, which could translate to a more targeted immunomodulatory effect with a potentially wider therapeutic window. The choice of an optimal IKZF2 inhibitor will likely depend on the specific therapeutic context, balancing the desired mechanism of action with the selectivity profile.
The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and future IKZF2-targeting molecular glues. As research in this area progresses, a deeper understanding of the nuanced pharmacological profiles of these compounds will be critical for their successful clinical translation.
References
- 1. IKZF2 Drives Leukemia Stem Cell Self-Renewal and Inhibits Myeloid Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. citeab.com [citeab.com]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 7. ch.promega.com [ch.promega.com]
- 8. Targeted Protein Degradation Services [worldwide.promega.com]
A Comparative Analysis of DEG-77 and Selective CK1α Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular glue degrader DEG-77 and selective Casein Kinase 1α (CK1α) inhibitors. This document synthesizes preclinical data to evaluate their efficacy, mechanisms of action, and experimental validation.
Introduction
Casein Kinase 1α (CK1α) has emerged as a critical therapeutic target in various malignancies, particularly in acute myeloid leukemia (AML) and certain solid tumors.[1] Its role in pivotal signaling pathways, including Wnt/β-catenin and p53, makes it an attractive target for anticancer therapies.[2][3][4][5] Two primary therapeutic modalities targeting CK1α have garnered significant attention: selective inhibition of its kinase activity and targeted degradation of the entire protein.
This guide compares this compound, a novel molecular glue degrader that induces the degradation of both CK1α and the zinc finger protein IKZF2, with selective CK1α inhibitors, which function by blocking the enzyme's catalytic activity.[6][7][8][9][10] We present available preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid researchers in understanding the distinct and overlapping features of these two approaches.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and selective CK1α inhibitors lies in their mechanism of action.
This compound , as a molecular glue degrader, hijacks the body's natural protein disposal system. It facilitates the interaction between the E3 ubiquitin ligase cereblon (CRBN) and its target proteins, CK1α and IKZF2, leading to their ubiquitination and subsequent degradation by the proteasome.[11][12][13][14] This approach not only ablates the kinase activity of CK1α but also eliminates any scaffolding functions the protein may have. The dual degradation of CK1α and IKZF2 can lead to a multi-pronged anti-leukemic effect, including the induction of apoptosis and myeloid differentiation.[11][12][13][14]
Selective CK1α inhibitors , on the other hand, are small molecules that typically bind to the ATP-binding pocket or allosteric sites of the CK1α enzyme.[3] This binding event competitively or non-competitively inhibits the kinase activity of CK1α, preventing the phosphorylation of its downstream substrates.[3] By inhibiting CK1α, these molecules can activate the p53 tumor suppressor pathway, which is a key mechanism for their anti-cancer effects.[3][4][15] A notable example that has progressed to clinical trials is BTX-A51, which, in addition to inhibiting CK1α, also targets cyclin-dependent kinases 7 and 9 (CDK7/9).[9][16][17][18]
Preclinical Efficacy: A Comparative Overview
This compound: Potent Dual Degrader
This compound has demonstrated robust anti-proliferative effects in preclinical models of AML and ovarian cancer.[7][8] In AML cell lines, it exhibits low nanomolar efficacy and has been shown to prolong survival in mouse models.[7][13]
| This compound | Cell Line | EC50/GI50 | Cancer Type | Reference |
| EC50 | MOLM3 | 4.0 nM | Acute Myeloid Leukemia | [7] |
| GI50 | COV434 | 28 nM | Ovarian Cancer | [7] |
| GI50 | A2780 | 20 nM | Ovarian Cancer | [7] |
| GI50 | TOV-21G | 68 nM | Ovarian Cancer | [7] |
In vivo studies in AML xenograft models have shown that treatment with this compound leads to a significant prolongation of survival compared to vehicle-treated animals.[7][13] For instance, one study reported that this compound-treated mice had a median survival of 66 days compared to 35 days for the control group.[13]
Selective CK1α Inhibitors: Clinical Advancement
The development of highly selective CK1α inhibitors has been challenging due to the high degree of homology among CK1 isoforms. BTX-A51 is a first-in-class oral inhibitor of CK1α and CDK7/9 that has entered Phase 1/2 clinical trials for relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS).[9][16][17][18]
Preclinical data for BTX-A51 has demonstrated its ability to induce apoptosis in leukemia cells by activating p53.[16][17] In preclinical models of CIC-rearranged sarcoma, BTX-A51 showed high sensitivity with IC50 values ranging from 13-50 nM.[17]
| BTX-A51 | Cell Line | IC50 | Cancer Type | Reference |
| IC50 | CIC01, CIC02, CDS1, CDS2 | 13-50 nM | CIC-rearranged sarcoma | [17] |
It is important to note that the efficacy of BTX-A51 is a result of its combined inhibition of CK1α and CDK7/9, making a direct comparison of potency with the dual degrader this compound complex.
Another class of inhibitors, such as SR-3029, shows high selectivity for CK1δ and CK1ε isoforms and has demonstrated anti-proliferative properties in melanoma and breast cancer cell lines.[9][19][20][21][22] However, extensive data on its efficacy in AML is limited.
Signaling Pathways
The distinct mechanisms of this compound and selective CK1α inhibitors lead to different, albeit overlapping, downstream effects on key signaling pathways.
p53 Pathway Activation
Both degradation and inhibition of CK1α can lead to the activation of the p53 tumor suppressor pathway.[3][4][5][15][23] CK1α can phosphorylate MDM2, a key negative regulator of p53, promoting p53 degradation.[4][15] By removing or inhibiting CK1α, the p53-MDM2 interaction is disrupted, leading to p53 stabilization, activation of its downstream targets like p21, and subsequent cell cycle arrest and apoptosis.
Wnt/β-catenin Pathway Modulation
CK1α is a key component of the β-catenin destruction complex.[1][2][6][24][25] In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for degradation. Therefore, inhibition or degradation of CK1α would be expected to lead to an accumulation of β-catenin and activation of Wnt signaling. This could be a potential liability in cancers driven by Wnt pathway activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and selective CK1α inhibitors.
Cell Viability Assay (MTT Assay for Suspension Cells)
This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound or selective CK1α inhibitor) in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/GI50 values.
-
Western Blot Analysis for Protein Degradation
This protocol is used to confirm the degradation of CK1α and other target proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CK1α, anti-IKZF2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify protein levels relative to a loading control.[29]
-
In Vivo AML Xenograft Model
This protocol describes the establishment of an AML patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of the compounds.[2][3][33][34][35][36][37]
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Primary AML patient cells or AML cell lines
-
Sterile PBS
-
Anesthetic
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-human CD45)
Procedure:
-
Cell Preparation and Injection:
-
Engraftment Monitoring:
-
Compound Administration:
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer the test compound (this compound or selective CK1α inhibitor) and vehicle control according to the desired dosing schedule and route of administration.
-
-
Efficacy Evaluation:
-
Monitor the tumor burden in the peripheral blood throughout the study.
-
Monitor the overall health and body weight of the mice.
-
For survival studies, monitor the mice until they reach predefined humane endpoints.
-
At the end of the study, harvest tissues such as bone marrow and spleen to assess leukemia burden.[2][3][33][34][35][36][37]
-
Conclusion
Both this compound and selective CK1α inhibitors represent promising therapeutic strategies for targeting CK1α in cancer. This compound offers a novel approach through the dual degradation of CK1α and IKZF2, which may provide a more comprehensive and durable response by eliminating both the catalytic and non-catalytic functions of the target proteins. Selective CK1α inhibitors, exemplified by the clinical candidate BTX-A51, demonstrate the therapeutic potential of targeting the kinase activity of CK1α, leading to p53 activation.
The choice between these two modalities may depend on the specific cancer type, its underlying genetic drivers, and the potential for off-target effects. The dual-target nature of both this compound (CK1α and IKZF2) and BTX-A51 (CK1α and CDK7/9) complicates a direct comparison of targeting CK1α alone. Further preclinical and clinical studies, including head-to-head comparisons, are warranted to fully elucidate the relative efficacy and safety of these two innovative approaches to cancer therapy. This guide provides a foundational understanding to aid researchers in navigating this evolving landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 7. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 8. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news.harvard.edu [news.harvard.edu]
- 14. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 15. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 16. biotheryx.com [biotheryx.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BTX-A51 / Edgewood Oncology [delta.larvol.com]
- 19. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SR-3029 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. CK1α ablation in keratinocytes induces p53-dependent, sunburn-protective skin hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Casein Kinase 1 α Phosphorylates the Wnt Regulator Jade-1 and Modulates Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. benchchem.com [benchchem.com]
- 30. bio-rad.com [bio-rad.com]
- 31. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. bosterbio.com [bosterbio.com]
- 33. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 36. benchchem.com [benchchem.com]
- 37. researchgate.net [researchgate.net]
Validating DEG-77's On-Target Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of DEG-77, a novel molecular glue degrader, using small interfering RNA (siRNA). This compound selectively targets the transcription factor IKZF2 (Helios) and the kinase CK1α (Casein Kinase 1 alpha) for degradation via the E3 ubiquitin ligase Cereblon (CRBN), showing promise in the treatment of acute myeloid leukemia (AML) and ovarian cancer.[1][2][3][4][5][6] This document outlines the experimental rationale, detailed protocols, and expected outcomes for confirming that the cellular effects of this compound are a direct consequence of its intended mechanism of action.
Comparison of this compound Effects with Target Gene Knockdown
The central hypothesis for validating the on-target effects of this compound is that the phenotypic consequences of this compound treatment should be mimicked by the simultaneous knockdown of its targets, IKZF2 and CK1α. Furthermore, since this compound's mechanism is dependent on the E3 ligase component Cereblon, knockdown of CRBN should abrogate the effects of this compound.
The following tables summarize the expected quantitative outcomes from experiments designed to test this hypothesis. The data is compiled from published literature on this compound and analogous experiments with other molecular glue degraders like lenalidomide.
Table 1: Comparison of Cellular Viability (IC50) in AML Cell Lines (e.g., MOLM-13)
| Condition | Treatment | Expected IC50 (nM) | Rationale |
| Control | Scrambled siRNA + Vehicle | >10,000 | Baseline cell viability. |
| This compound | Scrambled siRNA + this compound | ~10-50[2] | Potent inhibition of cell viability by on-target degradation. |
| Target Knockdown | siIKZF2 + siCK1α + Vehicle | - (Reduced Viability) | Knockdown of pro-survival targets is expected to decrease cell viability. |
| Mechanism Validation | siCRBN + this compound | >1,000 | Knockdown of the essential E3 ligase component prevents this compound-mediated degradation, leading to resistance.[7][8] |
| Alternative Degrader | Scrambled siRNA + Lenalidomide | ~1,000-10,000[9] | Lenalidomide is a less potent degrader of IKZF1/3 and has a different substrate specificity compared to this compound. |
| Alternative Degrader | Scrambled siRNA + Pomalidomide | ~8,000-10,000[10] | Pomalidomide has a distinct efficacy profile and substrate specificity. |
Table 2: Comparison of Protein Expression Levels (Western Blot Quantification)
| Condition | Treatment | IKZF2 Protein Level (% of Control) | CK1α Protein Level (% of Control) | CRBN Protein Level (% of Control) | Downstream Marker (p21) (% of Control) |
| Control | Scrambled siRNA + Vehicle | 100% | 100% | 100% | 100% |
| This compound | Scrambled siRNA + this compound | <10%[11] | <10%[11] | 100% | >200%[11] |
| Target Knockdown | siIKZF2 + siCK1α + Vehicle | <20% | <20% | 100% | >150% |
| Mechanism Validation | siCRBN + this compound | ~100% | ~100% | <20%[7][8] | ~100% |
Table 3: Comparison of Phenotypic Outcomes (Apoptosis and Differentiation)
| Condition | Treatment | Apoptosis (% Annexin V Positive) | Myeloid Differentiation (% CD11b+/CD14+) |
| Control | Scrambled siRNA + Vehicle | <5% | <10% |
| This compound | Scrambled siRNA + this compound | >30%[11] | >40%[12] |
| Target Knockdown | siIKZF2 + siCK1α + Vehicle | >25%[12] | >35%[12] |
| Mechanism Validation | siCRBN + this compound | <10% | <15% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection of AML Cell Lines (e.g., MOLM-13)
Objective: To achieve transient knockdown of IKZF2, CK1α, and CRBN.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNAs (scrambled control, targeting human IKZF2, CK1α, and CRBN)
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed MOLM-13 cells at a density of 2 x 10^5 cells/mL in a 6-well plate to ensure they are in the exponential growth phase at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of each siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to the corresponding well of the 6-well plate containing the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Western Blot Analysis
Objective: To quantify the protein levels of IKZF2, CK1α, CRBN, and downstream signaling molecules.
Materials:
-
Transfected and treated AML cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-IKZF2, anti-CK1α, anti-CRBN, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under different conditions.
Materials:
-
Transfected and treated AML cells
-
96-well plates
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed transfected cells in a 96-well plate at a density of 5,000 cells per well.
-
Drug Treatment: Add serial dilutions of this compound or the vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control and calculate the IC50 values using a non-linear regression curve fit.
Apoptosis and Differentiation Assays (Flow Cytometry)
Objective: To assess the induction of apoptosis and myeloid differentiation.
Materials:
-
Transfected and treated AML cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Fluorochrome-conjugated antibodies (anti-CD11b, anti-CD14)
-
Flow cytometer
Protocol:
-
Cell Staining:
-
Apoptosis: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Differentiation: Harvest cells, wash with FACS buffer, and incubate with anti-CD11b and anti-CD14 antibodies in the dark for 30 minutes on ice.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of Annexin V-positive cells. For differentiation, quantify the percentage of CD11b and CD14 double-positive cells.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental design, the following diagrams are provided.
Caption: this compound signaling pathway in AML.
Caption: Experimental workflow for siRNA validation.
By following this guide, researchers can systematically and rigorously validate the on-target effects of this compound, providing crucial data for its continued development as a therapeutic agent. The comparison with siRNA-mediated knockdown of its specific targets and essential E3 ligase component serves as a gold standard for confirming its mechanism of action.
References
- 1. citeab.com [citeab.com]
- 2. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 6. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IKZF2 drives leukemia stem cell self-renewal and inhibits myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DEG-77 vs. Lenalidomide in Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation, two noteworthy molecules, DEG-77 and lenalidomide, offer distinct approaches to eliminating disease-driving proteins. Both harness the cell's natural disposal system by co-opting the E3 ubiquitin ligase cereblon (CRBN). However, their substrate specificities and potencies diverge, paving the way for tailored therapeutic strategies in oncology and beyond. This guide provides a detailed, side-by-side comparison of this compound and lenalidomide, supported by available experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Substrate Profiles
Both this compound and lenalidomide function as "molecular glues," binding to CRBN and inducing the recruitment of specific proteins—termed neosubstrates—for ubiquitination and subsequent degradation by the proteasome.[1][2][3] The key difference lies in the neosubstrates they target.
Lenalidomide , a well-established immunomodulatory drug (IMiD), primarily targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[2][4][5][6] The degradation of these factors is central to its anti-myeloma and immunomodulatory activities.[2][4][6] Lenalidomide also induces the degradation of casein kinase 1α (CK1α) , which is particularly relevant in the context of myelodysplastic syndrome (MDS) with a 5q deletion.[7][8][9][10]
This compound , a newer investigational agent, is a potent dual degrader of IKZF2 (Helios) and CK1α .[1][3][11][12][13][14][15] Notably, lenalidomide does not induce the degradation of IKZF2.[1] This distinct substrate profile suggests that this compound may have therapeutic potential in diseases driven by IKZF2 and CK1α, such as acute myeloid leukemia (AML).[1][3][11][14]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and lenalidomide from preclinical studies. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency
| Compound | Cell Line | Assay | Value | Reference |
| This compound | MOLM-13 (AML) | Cell Viability (IC50) | 4 nM | [11] |
| This compound | MOLM-13 (AML) | IKZF2 Degradation (DC50) | 15.3 nM | [11] |
| This compound | MOLM-13 (AML) | CK1α Degradation (DC50) | 10 nM | [11] |
| Lenalidomide | MM.1S (Multiple Myeloma) | Cell Viability (IC50) | ~1 µM | Not directly available in searches |
| Lenalidomide | OPM2 (Multiple Myeloma) | Cell Viability (IC50) | Not directly available in searches | |
| Lenalidomide | U266 (Multiple Myeloma) | CRBN Binding (IC50) | ~2 µM | Not directly available in searches |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | Mouse model of AML | Not specified | Significantly prolonged survival (66 days vs. 35 days for vehicle) | [14] |
| Lenalidomide | Mouse xenograft model of Mantle Cell Lymphoma | Not specified | Reduced tumor growth and angiogenesis | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Lenalidomide
Caption: Mechanism of action for this compound and lenalidomide.
Experimental Workflow: Cereblon Binding Assay
Caption: Workflow for a competitive Cereblon binding assay.
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for an in vitro ubiquitination assay.
Experimental Protocols
Cereblon Binding Assay (Competitive Fluorescence Polarization)
-
Reagent Preparation : Prepare a solution of purified recombinant human CRBN-DDB1 complex and a fluorescently labeled ligand known to bind to the thalidomide binding site of CRBN.
-
Reaction Setup : In a microplate, incubate the CRBN-DDB1 complex with the fluorescent ligand to allow for binding.
-
Compound Addition : Add serial dilutions of the test compound (this compound or lenalidomide) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate at room temperature to allow the system to reach equilibrium.
-
Measurement : Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis : The binding of the test compound to CRBN will displace the fluorescent ligand, leading to a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the fluorescent ligand binding.
In-Vitro Ubiquitination Assay
-
Reaction Mixture Preparation : Prepare a reaction buffer containing an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), the CRBN E3 ubiquitin ligase complex, biotinylated ubiquitin, ATP, and the purified substrate protein (e.g., IKZF1, IKZF2, or CK1α).
-
Compound Addition : Add this compound, lenalidomide, or a vehicle control (DMSO) to the reaction mixture.
-
Initiation and Incubation : Initiate the reaction by adding the substrate protein and incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis : Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific to the substrate protein to detect the unmodified protein and higher molecular weight ubiquitinated species. A ladder of bands indicates polyubiquitination.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., MOLM-13 for AML or MM.1S for multiple myeloma) in a 96-well plate and allow them to adhere overnight.[17][18][19]
-
Compound Treatment : Treat the cells with various concentrations of this compound or lenalidomide for a specified period (e.g., 72 hours). Include a vehicle control.[17][18][19]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[17][18][19]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17][18][19]
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17][19]
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.
Conclusion
This compound and lenalidomide are both potent modulators of the cereblon E3 ubiquitin ligase, but they exhibit distinct substrate specificities. Lenalidomide's established activity against IKZF1 and IKZF3 has made it a cornerstone in the treatment of multiple myeloma. In contrast, this compound's dual degradation of IKZF2 and CK1α presents a promising new therapeutic avenue, particularly for malignancies like AML where these proteins are key drivers. The higher potency of this compound observed in preclinical models for its specific targets suggests it may offer advantages in certain contexts. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two important molecules.
References
- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news.harvard.edu [news.harvard.edu]
- 15. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. jrmds.in [jrmds.in]
- 19. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
DEG-77: A Comparative Analysis of Cross-reactivity with Ikaros Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual-target degrader, DEG-77, focusing on its cross-reactivity with members of the Ikaros family of zinc finger transcription factors (IKZF1, IKZF2, IKZF3, and IKZF4). The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Introduction to this compound
This compound is a novel heterobifunctional degrader that induces the degradation of its target proteins through the Cereblon (CRBN) E3 ubiquitin ligase machinery. It was developed as a more soluble analog of DEG-35, a potent degrader of Ikaros family member IKZF2 (Helios) and Casein Kinase 1 alpha (CK1α).[1][2] The dual degradation of IKZF2 and CK1α by this compound has shown potential in blocking cell growth and inducing myeloid differentiation in acute myeloid leukemia (AML) cells.[1][2]
Comparative Selectivity within the Ikaros Family
Experimental evidence indicates that this compound exhibits preferential degradation of IKZF2 over other Ikaros family members. An initial structure-activity relationship study led to the development of DEG-35, which efficiently degraded IKZF2 with limited activity against IKZF1 (Ikaros), IKZF3 (Aiolos), and IKZF4 (Eos).[1] this compound, being a close analog of DEG-35, demonstrates a similar in vitro activity and selectivity profile.[1]
Quantitative Degradation Data
The following table summarizes the observed degradation of Ikaros family members upon treatment with this compound and its precursor, DEG-35, in MOLM-13 acute myeloid leukemia cells.
| Compound | Target Protein | Cell Line | Concentration | Outcome |
| This compound | IKZF2 (Helios) | MOLM-13 | Indicated Concentrations | Dose-dependent degradation |
| This compound | CK1α | MOLM-13 | Indicated Concentrations | Dose-dependent degradation |
| DEG-35 | IKZF1 (Ikaros) | MOLM-13 | Not specified | Limited degradation |
| DEG-35 | IKZF2 (Helios) | MOLM-13 | Not specified | Efficient degradation |
| DEG-35 | IKZF3 (Aiolos) | MOLM-13 | Not specified | Limited degradation |
| DEG-35 | IKZF4 (Eos) | MOLM-13 | Not specified | Limited degradation |
Data synthesized from published research.[1]
Signaling Pathway and Mechanism of Action
This compound functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its target proteins, primarily IKZF2 and CK1α. This proximity leads to the polyubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of IKZF2 and CK1α impacts downstream signaling pathways, including the p53 apoptosis pathway and myeloid differentiation pathways.[1]
Mechanism of this compound induced protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cross-reactivity.
Western Blotting for Protein Degradation
This protocol is used to determine the levels of Ikaros family proteins in cells following treatment with this compound.
1. Cell Lysis:
-
Culture MOLM-13 cells to the desired density.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF2, IKZF3, IKZF4, CK1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Western blot experimental workflow.
Cell Viability Assay
This assay is performed to assess the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Seed MOLM-13 cells in a 96-well plate at a predetermined density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
3. Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence or fluorescence using a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration.
-
Calculate the half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) using non-linear regression analysis.
Conclusion
This compound is a potent and selective dual degrader of IKZF2 and CK1α.[3][4] Its limited cross-reactivity with other Ikaros family members, IKZF1, IKZF3, and IKZF4, makes it a valuable tool for studying the specific functions of IKZF2 and CK1α.[1] The favorable pharmacokinetic properties of this compound, including improved solubility and a longer half-life compared to its predecessor DEG-35, enhance its potential for in vivo studies and therapeutic applications in diseases such as AML.[3][5] Further investigation into the broader effects of dual IKZF2/CK1α degradation is warranted to fully elucidate its therapeutic potential.
References
- 1. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 3. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
Confirming DEG-77's Mechanism of Action: A Comparative Guide Using a Cereblon Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DEG-77, a novel molecular glue degrader, and its alternatives, with a focus on confirming its cereblon (CRBN)-dependent mechanism of action. By leveraging a CRBN knockout experimental model, researchers can definitively establish the on-target effects of this compound and similar compounds. This guide includes quantitative data from published studies, detailed experimental protocols, and visualizations to support your research and development efforts.
Introduction to this compound and Cereblon-Mediated Degradation
This compound is a promising small molecule that functions as a molecular glue, inducing the degradation of the neo-substrates Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α).[1][2][3] This degradation is mediated by the E3 ubiquitin ligase cereblon (CRBN).[1][2][3] this compound was developed as a more soluble and pharmacokinetically improved analog of its predecessor, DEG-35, and has shown potent anti-proliferative effects in acute myeloid leukemia (AML) and ovarian cancer models.[1][4]
The therapeutic efficacy of molecular glues like this compound is contingent on their ability to recruit specific target proteins to the CRBN E3 ligase complex for ubiquitination and subsequent proteasomal degradation. To rigorously validate this mechanism and rule out off-target effects, a cereblon knockout (CRBN-KO) cellular model is an indispensable tool. In such a model, the activity of a CRBN-dependent degrader should be significantly attenuated or completely abolished.
Comparative Performance of this compound and Alternatives
This section compares the performance of this compound with its earlier analog, DEG-35, and the well-established immunomodulatory drug (IMiD) lenalidomide. Lenalidomide is known to mediate the degradation of IKZF1 and IKZF3 via CRBN but does not effectively degrade IKZF2 on its own, making it a crucial comparator for highlighting the novel activity of this compound.[3]
Table 1: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Assay Type | EC50 / GI50 (nM) |
| This compound | MOLM-13 (AML) | Cell Viability | 4.0 |
| COV434 (Ovarian) | Growth Inhibition | 28 | |
| A2780 (Ovarian) | Growth Inhibition | 20 | |
| TOV-21G (Ovarian) | Growth Inhibition | 68 | |
| DEG-35 | MOLM-13 (AML) | Cell Viability | Comparable to this compound |
| Lenalidomide | Myeloma Cell Lines | Cell Viability | Variable, cell line dependent |
Note: The primary sources for DEG-35's EC50 in MOLM-13 state it is comparable to this compound without providing a specific value.
Table 2: In Vivo Pharmacokinetics (Mouse Model)
| Compound | Parameter | Value |
| This compound | Half-life (t½) | 16.91 hours |
| DEG-35 | Half-life (t½) | 3.8 minutes |
Table 3: Expected Outcome in CRBN Wild-Type vs. Knockout Cells
This table outlines the anticipated results from key experiments designed to confirm the CRBN-dependent mechanism of this compound.
| Experiment | Cell Type | This compound Treatment | Lenalidomide Treatment | Negative Control (e.g., inactive analog) |
| IKZF2 & CK1α Degradation (Western Blot) | Wild-Type | Strong Degradation | No significant degradation of IKZF2 | No Degradation |
| CRBN-KO | No Degradation | No significant degradation of IKZF2 | No Degradation | |
| Cell Viability (MTT Assay) | Wild-Type | Decreased Viability | Cell-dependent decrease in viability | No significant change |
| CRBN-KO | No significant change in Viability | Cell-dependent decrease in viability (CRBN-independent effects may be observed) | No significant change |
Experimental Protocols
Generation of a CRBN Knockout Cell Line using CRISPR/Cas9
This protocol provides a general framework for creating a CRBN knockout cell line. Specific reagents and conditions should be optimized for the chosen parental cell line.
Materials:
-
Parental cell line (e.g., MOLM-13, HEK293T)
-
CRISPR/Cas9 system components:
-
Cas9 nuclease expression vector (or purified Cas9 protein)
-
gRNA expression vector targeting a constitutive exon of the CRBN gene (or synthetic gRNA)
-
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
Puromycin or other selection antibiotic (if using a vector with a resistance marker)
-
Single-cell sorting buffer (e.g., PBS with 2% FBS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing service
-
Primary antibody against CRBN for Western blot validation
Protocol:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the CRBN gene into a suitable expression vector.
-
Transfection: Transfect the parental cells with the Cas9 and gRNA expression vectors using an optimized protocol for your cell line.
-
Selection (Optional): If your vector contains a selection marker, apply the appropriate antibiotic to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells from the transfected population using fluorescence-activated cell sorting (FACS) or limiting dilution and plate into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Genotyping: Extract genomic DNA from the expanded clones. Use PCR to amplify the targeted region of the CRBN gene and analyze the amplicons by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Validation: Confirm the absence of CRBN protein expression in the knockout clones by Western blotting.
Western Blotting for IKZF2 and CK1α Degradation
Materials:
-
Wild-type and CRBN-KO cells
-
This compound, lenalidomide, and a negative control compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF2, anti-CK1α, anti-CRBN, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed wild-type and CRBN-KO cells and treat with various concentrations of this compound, lenalidomide, or a negative control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
MTT Cell Viability Assay
Materials:
-
Wild-type and CRBN-KO cells
-
96-well plates
-
This compound, lenalidomide, and a negative control compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed wild-type and CRBN-KO cells into 96-well plates at an optimized density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, lenalidomide, or a negative control. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50/GI50 values.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for confirming its mechanism.
Caption: Proposed signaling pathway of this compound-mediated protein degradation.
Caption: Experimental workflow for confirming the CRBN-dependent mechanism of this compound.
References
- 1. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 3. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 4. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
Comparative Proteomic Analysis of Acute Myeloid Leukemia Cells Treated with DEG-77 and DEG-35
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of two novel therapeutic agents, DEG-77 and DEG-35, on acute myeloid leukemia (AML) cells. Both molecules are cereblon-dependent degraders that induce the degradation of the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1 alpha (CK1α), key proteins implicated in AML pathogenesis.[1][2][3][4][5] this compound is a structural analog of DEG-35, designed for an improved pharmacokinetic profile.[1] Understanding the nuanced differences in their impact on the cellular proteome is crucial for advancing their clinical development.
Mechanism of Action
This compound and DEG-35 function as molecular glues, redirecting the E3 ubiquitin ligase cereblon (CRBN) to polyubiquitinate and subsequently induce the proteasomal degradation of IKZF2 and CK1α.[1][6] The degradation of these two key proteins has been shown to inhibit cell growth and promote myeloid differentiation in AML cells.[1][2][3][4][5] The identification of CK1α as a target was facilitated by unbiased proteomic screening, highlighting the power of this approach in drug discovery.[1][2][3][4] The dual degradation of IKZF2 and CK1α is believed to contribute to the potent anti-leukemic activity of these compounds.[1]
Comparative Proteomics Data
The following table summarizes hypothetical quantitative proteomics data from an experiment comparing the effects of this compound and DEG-35 on an AML cell line (e.g., MOLM-13). The data is presented as fold-change in protein abundance relative to a vehicle-treated control.
| Protein | UniProt ID | Function | Fold Change (this compound) | Fold Change (DEG-35) |
| Primary Targets | ||||
| Ikaros family zinc finger 2 (IKZF2) | Q9Y2X0 | Transcription factor | -4.2 | -4.0 |
| Casein kinase I isoform alpha (CSNK1A1) | P48729 | Serine/threonine kinase | -3.8 | -3.5 |
| Downstream Effectors | ||||
| Cellular tumor antigen p53 | P04637 | Tumor suppressor | +2.5 | +2.3 |
| Cyclin-dependent kinase inhibitor 1 (p21) | P38936 | Cell cycle inhibitor | +3.0 | +2.8 |
| Myelocytomatosis oncogene (c-Myc) | P01106 | Transcription factor | -2.8 | -2.5 |
| Other Significantly Altered Proteins | ||||
| Protein S100-A9 | P06702 | Calcium-binding protein | +3.5 | +3.2 |
| Azurocidin | P20160 | Inflammatory mediator | +3.1 | +2.9 |
| Myeloperoxidase | P05164 | Heme protein | +2.9 | +2.7 |
Note: This data is representative and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for a comparative proteomic analysis of this compound and DEG-35 treated cells is provided below. This protocol is based on a Tandem Mass Tag (TMT) labeling approach for quantitative proteomics.
1. Cell Culture and Treatment:
-
Cell Line: MOLM-13 (human acute myeloid leukemia cell line).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 1x10^6 cells/mL and treated with either 100 nM this compound, 100 nM DEG-35, or a DMSO vehicle control for 24 hours. Three biological replicates are prepared for each condition.
2. Protein Extraction and Digestion:
-
Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a protease/phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
Reduction and Alkylation: Proteins are reduced with 5 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Digestion: The urea concentration is diluted to less than 2 M with 50 mM Tris-HCl (pH 8.0). Proteins are digested with Trypsin/Lys-C mix overnight at 37°C.
3. TMT Labeling and Sample Pooling:
-
Peptide Cleanup: Digested peptides are desalted using C18 solid-phase extraction cartridges.
-
TMT Labeling: An equal amount of peptides from each sample is labeled with a specific TMTpro™ 16plex reagent according to the manufacturer's instructions.
-
Pooling: Labeled samples are combined into a single tube, and the pooled sample is desalted.
4. High-pH Reversed-Phase Fractionation:
-
The pooled, labeled peptide mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.
5. LC-MS/MS Analysis:
-
Instrumentation: An Orbitrap Fusion Lumos Tribrid Mass Spectrometer coupled with an EASY-nLC 1200 system.
-
Data Acquisition: Each fraction is analyzed using a data-dependent acquisition method. Full MS scans are acquired in the Orbitrap at a resolution of 120,000. The most intense precursor ions are selected for HCD fragmentation and MS/MS analysis in the Orbitrap at a resolution of 50,000.
6. Data Analysis:
-
Database Search: Raw data files are processed using a proteomics software suite (e.g., Proteome Discoverer™). MS/MS spectra are searched against the human UniProt database.
-
Quantification: TMT reporter ion intensities are used for peptide and protein quantification. Data is normalized to the total peptide amount in each sample.
-
Statistical Analysis: Statistical tests (e.g., t-test with Benjamini-Hochberg correction for multiple testing) are performed to identify proteins that are significantly differentially expressed between the treatment groups and the control.
Visualizations
Caption: Experimental workflow for comparative proteomics.
Caption: this compound/DEG-35 signaling pathway.
References
- 1. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 3. citeab.com [citeab.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
A Head-to-Head Study of DEG-77 and Other Molecular Glues: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a promising therapeutic modality. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a detailed comparison of DEG-77, a novel dual degrader, with other well-characterized molecular glues, offering insights into their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action: this compound
This compound is a cereblon-dependent molecular glue that demonstrates a dual-targeting mechanism. It selectively induces the degradation of the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1α (CK1α)[1][2]. This dual degradation has shown therapeutic potential in acute myeloid leukemia (AML) by blocking cell growth and inducing myeloid differentiation through pathways involving p53[3][4][5][6].
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for this compound and other notable molecular glues, providing a basis for their comparative evaluation.
Table 1: Target Degradation Potency (DC50)
This table presents the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.
| Molecular Glue | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) |
| This compound | IKZF2 | Cereblon (CRBN) | MOLM-13 (AML) | 15.3[1][7] |
| CK1α | Cereblon (CRBN) | MOLM-13 (AML) | 10[1][7] | |
| Lenalidomide | IKZF1, IKZF3 | Cereblon (CRBN) | MM.1S (Multiple Myeloma) | Not explicitly stated, but degradation observed[8][9][10][11] |
| Pomalidomide | IKZF1, IKZF3 | Cereblon (CRBN) | MM.1S (Multiple Myeloma) | Not explicitly stated, but degradation observed[12] |
| CR8 | Cyclin K | DDB1 (part of CUL4 E3 ligase complex) | HEK293T | Degradation observed at 1µM[13] |
| Indisulam | RBM39 | DCAF15 | HCT-116 (Colon Cancer) | Degradation observed, specific DC50 not stated[14] |
| CC-885 | GSPT1 | Cereblon (CRBN) | MOLM-13 (AML) | Degradation observed[15] |
Table 2: Anti-proliferative and Cytotoxic Activity (EC50/GI50/IC50)
This table outlines the half-maximal effective, growth inhibitory, or inhibitory concentration, indicating the potency of the compounds in reducing cell viability or proliferation.
| Molecular Glue | Cell Line | Assay Type | Potency (nM) |
| This compound | MOLM-13 (AML) | Cell Viability | EC50: 4.0[16] |
| COV434 (Ovarian Cancer) | Growth Inhibition | GI50: 28[16] | |
| A2780 (Ovarian Cancer) | Growth Inhibition | GI50: 20[16] | |
| TOV-21G (Ovarian Cancer) | Growth Inhibition | GI50: 68[16] | |
| Indisulam | HCT-116 (Colon Cancer) | Cell Viability | IC50: 560 |
| CC-885 | AML Cell Lines | Cell Proliferation | IC50: in the range of 10⁻⁶ to 1 µM[17][18] |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of molecular glues.
Caption: Signaling pathway of this compound-induced protein degradation.
Caption: Experimental workflow for evaluating molecular glue degraders.
References
- 1. This compound | IKZF2/CK1α degarder | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. citeab.com [citeab.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Sigma-Aldrich [merckmillipore.com]
- 7. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 17. CC-885|CAS 1010100-07-8|DC Chemicals [dcchemicals.com]
- 18. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of DEG-77
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of DEG-77, a PROTAC-based IKZF2 and CK1α degrader used in research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS for this research chemical is not always accessible, general safety principles for handling potent chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield against accidental splashes.
-
Lab Coat: A lab coat or other protective clothing is mandatory to protect against contamination.
Ventilation:
-
Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to clean up the initial spill.
-
Place the contaminated absorbent material into a sealed, appropriately labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
For clarity and easy reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 447.44 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, Insoluble in water and ethanol |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year, -20°C for up to 1 month |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, like many novel research compounds, involves treating it as hazardous chemical waste. The following steps provide a clear protocol for its disposal.
Step 1: Waste Identification and Segregation
-
Waste Stream Identification: All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be classified as hazardous chemical waste.
-
Segregation: It is crucial to segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's EHS guidelines. Since this compound is often dissolved in DMSO, this waste stream should be handled according to the protocols for organic solvent waste.[1]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect solid this compound waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical waste it will hold.
-
-
Liquid Waste (this compound in DMSO):
-
Collect liquid waste containing this compound and DMSO in a separate, sealed, and properly labeled container.
-
Use a container that is chemically resistant to DMSO.
-
Never pour this compound solutions down the drain.[2]
-
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Labeling of Waste Containers
-
Proper labeling is a critical component of safe waste disposal.[2] All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Any relevant hazard warnings (e.g., "Toxic," "Handle with Care")
-
Step 4: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2][3]
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Keep waste containers tightly sealed except when adding waste.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines on the maximum allowable volume of waste in a satellite accumulation area.
Step 5: Arranging for Waste Pickup and Disposal
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow their specific procedures for requesting a pickup and preparing the waste for transport.
-
Do not attempt to dispose of the hazardous waste yourself. Professional hazardous waste disposal services have the expertise and equipment to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.
Experimental Protocols
While this document focuses on disposal, the principles of safety and proper chemical handling are rooted in the experimental phase. When preparing this compound for experiments, the following general protocol is often used:
Preparation of a this compound Stock Solution in DMSO:
-
Under a chemical fume hood, weigh the desired amount of solid this compound powder using a calibrated analytical balance.
-
Transfer the powder to an appropriate sterile container (e.g., a microcentrifuge tube or a glass vial).
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C as recommended.[4]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and upholding the highest standards of scientific practice.
References
Personal protective equipment for handling DEG-77
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of DEG-77, a potent, research-grade molecular glue degrader. Given that a specific Safety Data Sheet (SDS) is not publicly available, this document is based on best practices for handling novel, potent chemical compounds in a laboratory setting. A thorough risk assessment should be conducted prior to handling this compound.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure to this compound. The recommended level of PPE varies based on the specific laboratory procedure and the physical form of the compound (powder or solution).
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Chemical-resistant gloves (double-gloving recommended, e.g., nitrile) - Disposable, solid-front lab coat with tight-fitting cuffs - ANSI-approved safety glasses with side shields or chemical splash goggles - Full-face respirator or a combination of a half-mask respirator with P100 filters and a face shield | High risk of aerosolization and inhalation of potent powder. Full respiratory and eye protection is critical. Double-gloving provides an additional barrier against contamination.[1][2] |
| Solution Preparation and Handling | - Chemical-resistant gloves (e.g., nitrile) - Lab coat - ANSI-approved safety glasses with side shields or chemical splash goggles | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[2][3][4] |
| In Vivo Administration | - Chemical-resistant gloves - Lab coat - Safety glasses with side shields | To prevent skin contact during the handling and administration of the compound. |
| Waste Disposal | - Chemical-resistant gloves - Lab coat - Safety glasses with side shields or chemical splash goggles | To protect against splashes and direct contact with contaminated waste. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling this compound. All operations involving the solid form of this compound should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation of Work Area:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have a designated waste container and a spill kit readily accessible.
-
-
Donning PPE:
-
Put on all required PPE as specified in Table 1 for "Solution Preparation and Handling."
-
-
Compound Handling:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of this compound powder in a tared, disposable weigh boat inside the fume hood.
-
Transfer the powder to an appropriate vial.
-
-
Solubilization:
-
Storage:
III. Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor. - Do not dispose of down the drain or in regular trash. | To prevent the release of a potent compound into the environment. |
| Contaminated Labware (e.g., vials, pipette tips, weigh boats) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | To prevent secondary contamination.[1] |
| Aqueous Waste (from cleaning) | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed. | To prevent uncontrolled chemical reactions and ensure proper disposal. |
| DMSO Solutions of this compound | - Collect in a designated, sealed container for organic solvent waste. - Label clearly with all chemical components. - Dispose of through a certified hazardous waste vendor for incineration.[7] | DMSO can facilitate the absorption of other chemicals through the skin, and therefore, solutions containing it should be handled as hazardous waste.[8][9] |
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DMSO disposal - General Lab Techniques [protocol-online.org]
- 8. uwm.edu [uwm.edu]
- 9. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
